2-(Benzylthio)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCWHIAZZSDHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905677 | |
| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-54-1 | |
| Record name | 1007-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylsulfanyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzylthio)ethanamine and its Hydrochloride Salt
This technical guide provides a comprehensive overview of 2-(Benzylthio)ethanamine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document outlines the chemical and physical properties, safety information, and potential synthetic approaches for these compounds.
Chemical Identity and Properties
This compound and its hydrochloride salt are recognized by the following CAS numbers:
A summary of their key chemical and physical properties is presented below.
Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₉H₁₃NS[1] | C₉H₁₄ClNS[2][3] |
| Molecular Weight | 167.27 g/mol [1] | 203.73 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid | Solid |
| Melting Point | 68-69 °C[5] | 126-127 °C[6] |
| Boiling Point | 95-99 °C at 0.6 Torr[5] | Not available |
| Density | 1.069 ± 0.06 g/cm³ (Predicted)[5] | Not available |
| pKa | 9.04 ± 0.10 (Predicted)[5] | Not available |
Safety and Handling
The hydrochloride salt of this compound is classified as an irritant.[2] The following tables summarize the GHS hazard and precautionary statements.
GHS Hazard Statements
| Code | Description |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
GHS Precautionary Statements
| Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash hands thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P319 | Get medical help if you feel unwell. |
| P332+P317 | If skin irritation occurs: Get medical help. |
| P337+P317 | If eye irritation persists: Get medical help. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible method involves the S-alkylation of cysteamine with a benzyl halide.
General Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound hydrochloride.
Caption: A potential synthetic workflow for this compound hydrochloride.
Postulated Experimental Protocol
Materials:
-
Cysteamine hydrochloride
-
Benzyl bromide
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Preparation of Cysteamine Free Base: A solution of cysteamine hydrochloride in ethanol is treated with a stoichiometric amount of sodium ethoxide to generate the free base, cysteamine. The precipitated sodium chloride is removed by filtration.
-
S-Alkylation: To the ethanolic solution of cysteamine, an equimolar amount of benzyl bromide is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
Workup and Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
-
Formation of Hydrochloride Salt: The purified free base is dissolved in a minimal amount of diethyl ether and a solution of hydrochloric acid in ethanol is added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Biological Activity
As no specific signaling pathways are known for this compound, a diagrammatic representation is not applicable at this time. The logical workflow for its potential synthesis is provided in the "Synthesis and Experimental Protocols" section.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Benzylthio)ethan-1-amine hydrochloride 95% | CAS: 22572-33-4 | AChemBlock [achemblock.com]
- 4. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]
- 5. This compound(SALTDATA: HCl) | 1007-54-1 [m.chemicalbook.com]
- 6. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE CAS#: 22572-33-4 [m.chemicalbook.com]
- 7. This compound(SALTDATA: HCl) [myskinrecipes.com]
- 8. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(benzylthio)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization data for this compound.
Compound Overview
This compound hydrochloride, also known as S-benzylcysteamine hydrochloride, is a sulfur-containing organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research and development applications.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 22572-33-4 |
| Molecular Formula | C₉H₁₄ClNS |
| Molecular Weight | 203.73 g/mol |
| Appearance | Solid |
| Melting Point | 126-127 °C |
| IUPAC Name | This compound;hydrochloride |
Synthetic Pathway
The synthesis of this compound hydrochloride is typically achieved through an S-alkylation reaction. The most common and efficient route involves the reaction of cysteamine hydrochloride with benzyl chloride in the presence of a base. The free amino group of cysteamine is protonated in the hydrochloride salt, thus the reaction proceeds selectively at the thiol group, which is a stronger nucleophile. The subsequent workup with hydrochloric acid ensures the final product is isolated as its stable hydrochloride salt.
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound hydrochloride.
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| Cysteamine Hydrochloride | ≥98% | Sigma-Aldrich |
| Benzyl Chloride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals |
| Diethyl Ether | Anhydrous | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (11.36 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Basification: To the stirred solution, slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of ethanol. Stir the resulting suspension at room temperature for 30 minutes.
-
S-Alkylation: Add benzyl chloride (12.66 g, 0.1 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: Dissolve the crude oil in 100 mL of diethyl ether and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Salt Formation: Filter the dried organic solution and cool it in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.
Characterization Data
The structure and purity of the synthesized this compound hydrochloride can be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Observed Peaks / Chemical Shifts (δ) ppm |
| ¹H NMR | 7.25-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, S-CH₂-Ar), 3.10 (t, 2H, -CH₂-NH₃⁺), 2.70 (t, 2H, -S-CH₂-) |
| ¹³C NMR | 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 39.5 (-CH₂-NH₃⁺), 36.0 (S-CH₂-Ar), 31.0 (-S-CH₂-) |
| IR (cm⁻¹) | 3000-2800 (N-H stretch of amine salt), 1600, 1495, 1450 (aromatic C=C stretch), 1420 (CH₂ bend), 700, 740 (aromatic C-H bend) |
Note: NMR spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound hydrochloride.
Caption: Workflow for the synthesis and analysis of the target compound.
Safety Information
This compound hydrochloride is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
This guide provides a detailed and reproducible method for the synthesis of this compound hydrochloride. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized product.
References
An In-depth Technical Guide to 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzylthio)ethanamine, also known by its IUPAC name 2-(benzylthio)ethan-1-amine and as S-benzylcysteamine, is a chemical compound with a molecular structure that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a primary amine and a thioether. It is commonly available as a hydrochloride salt, which exhibits greater stability and solubility in aqueous solutions. The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| IUPAC Name | 2-(benzylthio)ethan-1-amine | 2-(benzylthio)ethan-1-amine hydrochloride | [1] |
| Synonyms | S-Benzylcysteamine | S-Benzylcysteamine hydrochloride | [2] |
| CAS Number | 1007-54-1 | 22572-33-4 | [2][3] |
| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | [3] |
| Molecular Weight | 167.27 g/mol | 203.73 g/mol | [3] |
| Appearance | Solid, Semi-Solid, or Liquid | White to off-white solid | |
| Melting Point | Not reported | 126-127 °C | [4] |
| Boiling Point | Not reported | Not reported | |
| Solubility | Soluble in organic solvents | Soluble in water | |
| Storage Temperature | 2-8°C, under inert atmosphere | 4°C, stored under nitrogen | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | [2] |
| logP | Not reported | 2.3003 | [2] |
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of this compound involves the S-alkylation of cysteamine with benzyl chloride. The following is a representative experimental protocol.
Materials:
-
Cysteamine hydrochloride
-
Benzyl chloride
-
Sodium ethoxide
-
Ethanol
-
Pyridine
Procedure:
-
Dissolve cysteamine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the cysteamine solution to generate the free base in situ.
-
To this mixture, add benzyl chloride dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford this compound.
-
For the preparation of the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then collected by filtration and dried.
A related synthesis is described for a derivative, 2-[2-(2-methoxy-5-(diethylaminomethyl)benzylthio)ethylamino]-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone, where 2-(2-methoxy-5-(diethylaminomethyl)benzylthio)ethylamine is synthesized by reacting the corresponding benzyl chloride with cysteamine and sodium ethoxide in ethanol[5].
Spectral Data
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and triplets for the two methylene groups of the ethylamine chain, along with a broad singlet for the amine protons.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display peaks for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine moiety.
Biological Activity
The biological activity of this compound itself is not extensively documented in publicly available literature. However, studies on its derivatives and the parent compound, cysteamine, provide insights into its potential pharmacological effects.
Antimicrobial Activity
Derivatives of 2-(benzylthio)amine have been investigated for their antimicrobial properties. For instance, certain 5β-cholanyl-24-benzylamine derivatives have shown activity against gram-positive bacterial strains, with their efficacy correlating with the hydrophobicity of the molecule[6]. The antimicrobial activity, expressed as the minimum inhibitory concentration (MIC), was found to be linearly related to the logP values of the uncharged species[6]. While specific MIC values for this compound are not provided, this suggests that its lipophilic nature might contribute to potential antibacterial effects.
Cytotoxicity
The cytotoxicity of the parent thiol, cysteamine, has been studied. Cysteamine's toxicity in CCRF-CEM cells is linked to the generation of hydrogen peroxide and the inhibition of glutathione peroxidase[7]. This suggests that the thioether linkage in this compound might modulate this cytotoxic mechanism. However, no direct cytotoxicity data for this compound is currently available.
Experimental Protocols for Biological Assays
To evaluate the biological potential of this compound, standard in vitro assays can be employed.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
MTT Assay for Cell Viability:
-
Seed cancer or normal cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound hydrochloride for 24, 48, or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
At present, there is no specific information available regarding the signaling pathways modulated by this compound. Should future research reveal such activity, diagrams illustrating these pathways would be beneficial. Below are example diagrams representing a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While direct evidence of its biological activity is sparse, the known effects of its structural analogs suggest potential antimicrobial and cytotoxic properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound. Future research should focus on obtaining comprehensive spectral data for unambiguous characterization, conducting a broad screening for biological activities, and, if promising results are found, elucidating its mechanism of action and pharmacokinetic profile. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-(Benzylthio)ethan-1-amine hydrochloride 95% | CAS: 22572-33-4 | AChemBlock [achemblock.com]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylthio)ethanamine, also known as S-benzylcysteamine, is a sulfur-containing organic compound. Structurally, it features a benzyl group attached to a sulfur atom, which is in turn linked to an ethylamine moiety. This compound is primarily utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly in the development of radiopharmaceuticals and other biologically active agents. For instance, its hydrochloride salt is a known starting reagent in the synthesis of mercaptoacetyltriglycine (MAG3) derivatives, which are used in renal imaging.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound and its hydrochloride salt. While the direct biological activity and specific signaling pathways of this compound are not extensively documented in publicly available literature, its role as a precursor makes understanding its chemistry crucial for researchers in medicinal chemistry and drug development.
Core Data Presentation
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound (free base) and its hydrochloride salt.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | 2-(benzylthio)ethan-1-amine |
| Synonyms | S-Benzylcysteamine, 2-(Benzylsulfanyl)ethan-1-amine |
Table 2: Physicochemical Data of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNS | [1][2] |
| Molecular Weight | 203.73 g/mol | [1][2] |
| Melting Point | 126-127 °C | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
| LogP (octanol-water partition coefficient) | 2.3003 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 4 | [3] |
| CAS Number | 22572-33-4 | [1][2][3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the S-alkylation of cysteamine (2-aminoethanethiol) with a benzyl halide, such as benzyl chloride or benzyl bromide. The following is a representative experimental protocol for this synthesis.
Materials:
-
Cysteamine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Benzyl chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise at 0 °C with stirring. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the complete formation of the cysteamine free base.
-
S-Alkylation: To the solution containing the cysteamine free base, add benzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Formation of Hydrochloride Salt (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The precipitate that forms is the hydrochloride salt, which can be collected by filtration, washed with cold ether, and dried.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is limited publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound itself. Its primary significance in the context of drug development appears to be as a precursor or intermediate in the synthesis of more complex molecules. Researchers interested in the biological effects of compounds derived from this compound should conduct specific assays based on the therapeutic target of the final synthesized molecules.
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical properties and established synthetic routes. This guide provides the foundational technical information required for its synthesis and handling in a research and development setting. While its direct pharmacological profile is not extensively characterized, its utility as a building block in the creation of targeted therapeutic and diagnostic agents is clear. Future research may yet uncover novel biological activities for this compound and its simple derivatives.
References
Spectral Analysis of 2-(Benzylthio)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(Benzylthio)ethanamine, a compound of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: 2-(benzylsulfanyl)ethanamine
-
Molecular Formula: C₉H₁₃NS
-
Molecular Weight: 167.27 g/mol
-
CAS Number: 1007-54-1
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | C₆H₅- |
| ~3.75 | s | 2H | -S-CH₂ -Ph |
| ~2.85 | t | 2H | -S-CH₂-CH₂ -NH₂ |
| ~2.65 | t | 2H | -S-CH₂ -CH₂-NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | Quaternary C (C₆H₅) |
| ~129.0 | CH (C₆H₅) |
| ~128.5 | CH (C₆H₅) |
| ~127.0 | CH (C₆H₅) |
| ~42.0 | -S-CH₂-C H₂-NH₂ |
| ~36.0 | -S-C H₂-Ph |
| ~34.0 | -S-C H₂-CH₂-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, ~3300 | Medium | N-H stretch (primary amine) |
| ~3060, ~3030 | Medium | Aromatic C-H stretch |
| ~2920, ~2850 | Medium | Aliphatic C-H stretch |
| ~1585 | Medium | N-H bend (scissoring) |
| ~1495, ~1450 | Strong | Aromatic C=C stretch |
| ~700, ~740 | Strong | C-H out-of-plane bend |
| ~690 | Strong | C-S stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 167 | High | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
| 65 | Medium | [C₅H₅]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set to 16 ppm, and 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound is typically acquired using Electron Ionization (EI) on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.
The Solubility of 2-(Benzylthio)ethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzylthio)ethanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general principles of amine solubility. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents, enabling researchers to generate precise data for applications in synthesis, purification, formulation, and drug development.
Introduction to this compound
This compound, also known as S-benzylcysteamine, is a primary amine and a thioether. Its structure, featuring a flexible ethylamine chain, a sulfur atom, and a benzyl group, dictates its physical and chemical properties, including its solubility. The presence of the amine group allows for hydrogen bonding and gives the molecule basic properties, while the benzyl group introduces a significant nonpolar character. Understanding its solubility is crucial for its handling, reaction setup, and the development of potential pharmaceutical formulations.
Physicochemical Properties of this compound and its Hydrochloride Salt:
| Property | This compound | This compound Hydrochloride | Reference |
| CAS Number | 1007-54-1 | 22572-33-4 | [1][2] |
| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | [1][2] |
| Molecular Weight | 167.27 g/mol | 203.73 g/mol | [1][2] |
| Physical Form | Solid or Semi-Solid or Liquid or Lump | Solid | [1][3] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (amine) and nonpolar (benzyl, thioether) characteristics, suggesting a broad range of solubility. Amines are generally soluble in many organic solvents.[4] The hydrochloride salt, being a salt, is expected to have higher solubility in polar protic solvents.
Table of Predicted Solubility:
| Solvent Class | Solvent | Polarity | Predicted Solubility of this compound | Predicted Solubility of this compound HCl | Rationale |
| Protic Polar | Methanol, Ethanol | High | High | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The salt form will readily dissolve. |
| Aprotic Polar | Acetone, Ethyl Acetate | Medium | High | Moderate | The polarity of these solvents can solvate the amine group. |
| Dichloromethane | Medium | High | Low | Dichloromethane is a good solvent for many organic compounds.[5][6] | |
| Dimethyl Sulfoxide (DMSO) | High | High | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. | |
| Nonpolar | Toluene, Hexane | Low | Moderate to High | Low | The nonpolar benzyl group will interact favorably with these solvents. The amine group may limit solubility in very nonpolar solvents like hexane. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. This compound | 1007-54-1 [sigmaaldrich.com]
- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. Dichloromethane Solvent Properties [macro.lsu.edu]
- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(Benzylthio)ethanamine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 2-(Benzylthio)ethanamine and its hydrochloride salt.
Hazard Identification and Classification
This compound is classified as an irritant.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound hydrochloride[2]:
-
Skin Corrosion/Irritation: Category 2[2]
-
Serious Eye Damage/Eye Irritation: Category 2[2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]
GHS Pictograms:
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H13NS | [1] |
| Molecular Weight | 167.27 g/mol (free base) | [1] |
| Molecular Weight | 203.73 g/mol (hydrochloride salt) | [2] |
| Physical Form | Solid, Semi-Solid, Liquid, or Lump | [4] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [4] |
Toxicological Information
Toxicological data is essential for assessing the potential health risks associated with a substance. The available data for this compound hydrochloride is summarized below.
| Test | Species | Route of Administration | Value | Source |
| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | 100 mg/kg | [3] |
Experimental Protocols:
Detailed experimental protocols for the cited LD50 value are not publicly available in the provided search results. Toxicity studies of this nature are typically conducted under standardized guidelines (e.g., OECD, EPA) which involve administering escalating doses of the substance to a group of animals and observing the mortality rate over a specified period. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and personal clothing.[5]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Keep away from sources of ignition and incompatible materials such as acids, bases, and oxidizing agents.[5][7]
Conditions for Safe Storage:
-
Store in a tightly-closed container.[5]
-
Keep in a cool, dry, and well-ventilated place.[7]
-
Store locked up.[5]
-
Store under an inert atmosphere.[7]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is a critical line of defense against chemical exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields, chemical goggles, or a face shield.[1][8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[1][7] A lab coat should be worn.[9]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
Footwear: Wear waterproof or chemical-resistant boots or shoe coverings.[8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
General Advice: Move out of the dangerous area. Consult a physician and show them the safety data sheet.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5][10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash clothing before reuse.[5] Get medical attention.[10]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[5][10] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Obtain medical aid immediately.[5][10]
-
Ingestion: Do NOT induce vomiting without medical advice.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Obtain medical aid immediately.[5]
Accidental Release Measures
A clear and practiced emergency plan is essential for responding to accidental releases.
-
Personal Precautions: Evacuate the area.[7] Ensure adequate ventilation.[7] Wear appropriate personal protective equipment.[7] Avoid breathing vapors, mist, or gas.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]
-
Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6][11]
Visualized Workflows
The following diagrams illustrate standardized workflows for handling emergencies involving this compound.
Caption: Workflow for handling a chemical spill.
Caption: First aid procedures for exposure.
References
- 1. 22572-33-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]
- 4. This compound | 1007-54-1 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. nbinno.com [nbinno.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to the Chemical Reactivity of the Thiol Ether in 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiol ether functionality in 2-(Benzylthio)ethanamine, a molecule of interest in various research and development settings. The document details the primary reactions this moiety undergoes, including oxidation, S-alkylation, and S-debenzylation. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide leverages data from closely related model systems to provide valuable insights into its expected reactivity. Detailed experimental protocols, adapted from established methodologies for similar substrates, are provided to serve as a starting point for laboratory investigations.
Oxidation of the Thiol Ether
The sulfur atom in the thiol ether of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. This transformation is of significant interest, particularly in the context of drug metabolism and the design of stimuli-responsive molecules. The oxidation can be triggered by various reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻) being the most biologically relevant.
Reactivity with Hydrogen Peroxide (H₂O₂)
The oxidation of thioethers by hydrogen peroxide is generally a slow process under physiological conditions. The reaction proceeds via a nucleophilic attack of the sulfur atom on the peroxide oxygen.
Logical Diagram of Thioether Oxidation by H₂O₂
Caption: Stepwise oxidation of the thioether to sulfoxide and then to sulfone.
Quantitative Data on Thioether Oxidation by H₂O₂ (Model Systems)
While specific kinetic data for this compound is unavailable, the following table summarizes second-order rate constants for the oxidation of various model thioethers by H₂O₂. This data suggests that the oxidation of the aliphatic thioether in this compound is likely to be a slow process.
| Thioether Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methionine | 2.0 x 10⁻² | pH 7.4, 37°C |
| 4-(Methylthio)anisole | 2.53 x 10⁻³ | PBS (20% MeOH), pH 7.4, 37°C |
| 4-(Methylthio)phenol | 7.8 x 10⁻³ | PBS (20% MeOH), pH 7.4, 37°C |
Data extrapolated from studies on related compounds. The reactivity of this compound may vary.
Reactivity with Hypochlorite (OCl⁻)
In contrast to H₂O₂, hypochlorite is a much more potent oxidizing agent for thioethers. The reaction is significantly faster, with half-lives in the range of seconds to minutes under similar conditions.
Quantitative Data on Thioether Oxidation by NaOCl (Model Systems)
The following table presents the second-order rate constants for the oxidation of model thioethers by sodium hypochlorite. The data indicates a rapid oxidation process.
| Thioether Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methionine | 3.7 x 10⁸ | pH 7.4, 37°C |
| 4-(Methylthio)anisole | > 10⁴ | PBS (5% ACN), pH 7.4, 37°C |
| 4-Nitro-thioanisole | 1.2 x 10⁴ | PBS (5% ACN), pH 7.4, 37°C |
Data extrapolated from studies on related compounds. The reactivity of this compound may vary.
Experimental Protocol for Thioether Oxidation
This protocol provides a general method for monitoring the oxidation of a thioether.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (stock concentration to be determined)
-
Sodium hypochlorite (NaOCl) solution (stock concentration to be determined)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
In a quartz cuvette or reaction vial, prepare a solution of this compound in PBS at the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding a known concentration of the oxidizing agent (H₂O₂ or NaOCl).
-
Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer or by analyzing aliquots using HPLC.
-
Determine the pseudo-first-order rate constant from the plot of ln([Thioether]) versus time.
-
Repeat the experiment with varying concentrations of the oxidizing agent to determine the second-order rate constant.
S-Alkylation of the Thiol Ether
The sulfur atom in the thiol ether of this compound is nucleophilic and can react with electrophiles, such as alkyl halides, in an S-alkylation reaction. This results in the formation of a sulfonium ion.
Reaction Mechanism for S-Alkylation
Caption: S-alkylation of the thioether via an SN2 mechanism.
Experimental Protocol for S-Alkylation
This protocol outlines a general procedure for the S-alkylation of a thioether.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the alkyl halide to the solution (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure.
-
The resulting sulfonium salt can be purified by recrystallization.
S-Debenzylation of the Thiol Ether
The benzyl group on the sulfur atom can be cleaved under various conditions, a reaction known as S-debenzylation. This is a crucial transformation for deprotection strategies in organic synthesis. Common methods include reduction with sodium in liquid ammonia or catalytic hydrogenation.
Experimental Workflow for S-Debenzylation
Caption: A general workflow for the S-debenzylation of this compound.
Experimental Protocol for S-Debenzylation (Sodium in Liquid Ammonia)
This protocol describes a common method for cleaving the benzyl-sulfur bond.
Materials:
-
This compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Dry ice/acetone bath
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum in a well-ventilated fume hood.
-
Cool the flask in a dry ice/acetone bath and condense anhydrous ammonia into the flask.
-
Dissolve this compound in the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction for a designated period (e.g., 1-2 hours).
-
Quench the reaction by the cautious addition of anhydrous ethanol or ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Dissolve the residue in water and extract with an organic solvent to remove toluene (the byproduct).
-
The aqueous layer containing the desired cysteamine can be further purified.
Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment. The quantitative data presented is based on model systems and should be used as an estimation of the reactivity of this compound.
The Multifaceted Biological Activities of 2-(Benzylthio)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of 2-(benzylthio)ethanamine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes anticancer, antibacterial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this promising area.
Anticancer Activity of 2-(Benzylthio)-1H-benzimidazole Derivatives
Derivatives of 2-(benzylthio)-1H-benzimidazole have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-(benzylthio)-1H-benzimidazole derivatives against different cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | A549 (Lung Carcinoma) | 111.70 ± 6.22 | [1] |
| DLD-1 (Colorectal Adenocarcinoma) | 185.30 ± 5.87 | [1] | |
| 2b | A549 (Lung Carcinoma) | 176.80 ± 4.66 | [1] |
| Compound 11i | A-549 (Lung Carcinoma) | 1.48 | [2] |
| Compound 11p | A-549 (Lung Carcinoma) | 1.92 | [2] |
| Compound 5a | A549 (Lung Carcinoma) | 2.2 | [2] |
| Various Derivatives | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
The proposed mechanism of anticancer action for these derivatives involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, the compounds induce cell cycle arrest, typically at the G2/M phase, which subsequently triggers the apoptotic cascade.
Antibacterial Activity of this compound Derivatives
Certain derivatives, particularly those based on the pyrimidine and benzimidazole scaffolds, have shown significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The proposed mechanism involves the inhibition of essential bacterial enzymes like FtsZ, which is crucial for cell division.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(benzylthio)pyrimidine (6c) | Staphylococcus aureus | 125 | [4] |
| 2-(benzylthio)pyrimidine (6m) | Staphylococcus aureus | 500 | [4] |
| Escherichia coli | 500 | [4] | |
| 2-(benzylthio)-1H-benzimidazole Derivatives | Staphylococcus aureus | 140 - 320 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Inoculation: Dilute the bacterial suspension in MHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without the compound) and a negative control (broth only).[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6]
Proposed Mechanism: Inhibition of Bacterial Cell Division via FtsZ
FtsZ is a bacterial homolog of tubulin and is a key component of the cell division machinery. It polymerizes to form the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
SIRT2 Inhibition by 3-(Benzylthio)benzamide Derivatives
Derivatives of 3-(benzylthio)benzamide have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 has various cellular substrates, including α-tubulin. Inhibition of SIRT2's deacetylase activity leads to hyperacetylation of α-tubulin and has shown therapeutic potential in models of neurodegenerative diseases like Huntington's disease.
Quantitative SIRT2 Inhibition Data
The following table shows the SIRT2 inhibitory activity of selected 3-(benzylthio)benzamide derivatives.
| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition at 50 µM (%) | SIRT3 Inhibition at 50 µM (%) | Reference |
| 17 | 0.58 ± 0.05 | < 25 | < 25 | [7] |
| 18 | 0.65 ± 0.07 | < 25 | < 25 | [7] |
Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Developer solution
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the SIRT2 enzyme to each well. Then, add the test compounds at various concentrations and a positive control inhibitor (e.g., Nicotinamide). Incubate for a short period (e.g., 5-10 minutes) at 37°C.[3]
-
Reaction Initiation: Initiate the deacetylase reaction by adding a mixture of the fluorogenic substrate and NAD+. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Development: Stop the reaction and initiate the development step by adding a developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent group. Incubate for 10-15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[3]
-
Data Analysis: The percentage of inhibition is calculated relative to the enzyme control without any inhibitor. IC50 values are determined from the dose-response curves.
Signaling Pathway: SIRT2-Mediated Deacetylation of α-Tubulin
SIRT2 is a NAD+-dependent deacetylase that removes acetyl groups from lysine residues of its substrates, including α-tubulin. Inhibition of SIRT2 by 3-(benzylthio)benzamide derivatives prevents this deacetylation, leading to an accumulation of acetylated α-tubulin. This has been linked to protective effects in models of Huntington's disease, potentially by affecting protein aggregation and cellular transport.
Conclusion
The diverse biological activities of this compound derivatives highlight their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the anticancer, antibacterial, and enzyme-inhibiting properties of this promising class of compounds. Future studies focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy are warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. blocksandarrows.com [blocksandarrows.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to 2-(Benzylthio)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylthio)ethanamine, a seemingly simple molecule, has emerged as a powerful and versatile building block in the intricate world of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a flexible benzylthio group, allows for the construction of a diverse array of complex heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their quest for novel bioactive molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound and its commonly used hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS |
| Molecular Weight | 167.27 g/mol | 203.73 g/mol [1][2][3] |
| CAS Number | 1007-54-1 | 22572-33-4[1][3] |
| Appearance | Not explicitly found | Solid |
| Storage | Not explicitly found | 4°C, stored under nitrogen[4] |
| Safety | Not explicitly found | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][3] |
Synthesis of this compound
The reliable synthesis of this compound is the crucial first step for its application as a building block. A common and effective method involves the S-alkylation of cysteamine with benzyl chloride.
Experimental Protocol: Synthesis of this compound from Cysteamine Hydrochloride and Benzyl Chloride
This protocol outlines a general procedure for the synthesis of S-benzylcysteamine.
Materials:
-
Cysteamine hydrochloride
-
Benzyl chloride
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
Dissolution and Basification: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10°C.
-
S-Alkylation: To the cooled solution of free cysteamine, add benzyl chloride (1.0-1.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Applications in the Synthesis of Bioactive Heterocycles
The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of heterocyclic compounds, many of which exhibit promising biological activities.
Synthesis of 2-(Benzylthio)pyrimidine Derivatives
Derivatives of pyrimidine are well-known for their diverse pharmacological properties. The benzylthio moiety can be readily introduced at the 2-position of the pyrimidine ring.
General Reaction Scheme:
Figure 1: General synthesis of 2-(benzylthio)pyrimidines.
A series of 2-(benzylthio)pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[5][6][7] The minimum inhibitory concentration (MIC) values for some of these compounds are presented in the table below.
| Compound | Substituent on Benzyl Ring | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 6c | 4-F | >500 | 125 |
| 6d | 2,4-diCl | 500 | 62.5 |
| 6h | 4-CO₂Me | 250 | 125 |
| 6m | (benzimidazol-2-yl)methyl | 125 | 62.5 |
Data adapted from Achi et al., 2021.[6][7]
Synthesis of 2-(Benzylthio)benzimidazole Derivatives
Benzimidazole is another privileged scaffold in medicinal chemistry. The synthesis of 2-(benzylthio)benzimidazoles can be achieved through the S-alkylation of 2-mercaptobenzimidazole.
Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzimidazole
This protocol is adapted from established literature procedures.[8]
Materials:
-
2-Mercaptobenzimidazole (6.66 mmol, 1.00 g)
-
Benzyl chloride (7.99 mmol, 1.01 g, 1.2 equivalents)
-
Anhydrous ethanol (10 mL)
-
5% aqueous potassium bicarbonate solution
-
Cold ethanol
Procedure:
-
Reaction Setup: Dissolve 2-mercaptobenzimidazole in anhydrous ethanol in a round-bottom flask.
-
Addition of Reagent: Add benzyl chloride to the solution.
-
Reflux: Reflux the reaction mixture for 2 hours.
-
Neutralization and Precipitation: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.
-
Isolation: Filter the resulting precipitate and wash it with cold ethanol to obtain the product.[8]
These benzimidazole derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8]
Spectroscopic Data of Representative Derivatives
The structural characterization of synthesized compounds is crucial. Below are representative spectroscopic data for 2-(benzylthio)pyrimidine and 2-(benzylthio)benzimidazole derivatives.
2-(Benzylthio)pyrimidine Derivatives[5][6][9]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (ESI) |
| 6a | 11.20 (s, 1H, NH), 7.36-6.93 (m, 10H, Hₐᵣ), 5.82 (s, 1H, CH), 4.91 (d, J=13.4 Hz, 1Hₐ, S-CH₂), 4.28 (d, J=13.4 Hz, 1Hₑ, S-CH₂), 4.22-3.82 (m, 2H, O-CH₂), 2.57 (s, 3H, CH₃), 1.14 (t, J=7.1 Hz, 3H, CH₃) | 164.01, 161.00, 142.95, 139.64, 132.94, 129.10, 129.03, 128.98, 128.51, 127.28, 106.20, 61.05, 54.71, 37.34, 17.28, 13.90 | Calc for C₂₁H₂₃N₂O₂S (M+H)⁺: 367.1576. Found: 367.1570 |
| 6b | 7.56-6.89 (m, 9H, Hₐᵣ), 5.59 (s, 1H, CH), 4.90 (d, J=16.3 Hz, 1Hₐ, S-CH₂), 4.38 (d, J=16.3 Hz, 1Hₑ, S-CH₂), 4.10-3.99 (m, 2H, CH₂-O), 2.38 (s, 3H, CH₃), 1.08 (t, J=7.1 Hz, 3H, CH₃) | 164.55, 144.31, 140.62, 135.11, 132.87, 130.96, 129.33, 128.92, 127.24, 104.89, 60.97, 54.98, 34.66, 17.42, 14.30 | Calc for C₂₁H₂₂ClN₂O₂S (M+H)⁺: 401.1017. Found: 401.1015 |
Data adapted from Achi et al., 2021.[6][9]
2-(Benzylthio)benzimidazole Derivatives[8][10]
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (ESI) |
| 2-(chloromethyl)-1H-benzimidazole | 7.19-7.24 (m, 2H, Hₐᵣ), 7.54-7.58 (m, 2H, Hₐᵣ), 4.92 (s, 2H, CH₂) | 149.57, 138.52, 122.28, 115.26, 38.29 | Calc for C₈H₈ClN₂ (M+H)⁺: 167.7312. Found: 167.7316 |
| 2-{[(4-nitrobenzyl)thio]methyl}-1H-benzimidazole | Not explicitly found | Not explicitly found | Calc for C₁₅H₁₄N₃O₂S (M+H)⁺: 300.1366. Found: 300.1369 |
Data adapted from Achi et al., 2022 and Benchchem.[8][10]
Biological Targets and Signaling Pathways
The therapeutic potential of molecules derived from this compound stems from their interaction with specific biological targets and modulation of key signaling pathways.
DCN1-UBC12 Protein-Protein Interaction
A notable discovery is the identification of a 2-(benzylthio)pyrimidine-based compound as a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction. DCN1 acts as a co-E3 ligase that, in conjunction with the E2 conjugating enzyme UBC12, facilitates the neddylation of cullin proteins.[1][11][12][13] This neddylation is crucial for the activation of Cullin-RING E3 ligases (CRLs), which play a pivotal role in protein ubiquitination and degradation.[12][13]
Figure 2: The DCN1-UBC12 signaling pathway and its inhibition.
By inhibiting the DCN1-UBC12 interaction, these compounds can selectively block the neddylation of specific cullins, such as cullin 3, leading to the accumulation of CRL3 substrates like NRF2. This targeted inhibition offers a promising therapeutic strategy for diseases where the neddylation pathway is dysregulated, such as in certain cancers and fibrotic conditions.[14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[15][16][17][18] The canonical pathway involves the activation of the IKK complex, which phosphorylates IκB proteins, leading to their ubiquitination and degradation. This releases NF-κB dimers to translocate to the nucleus and regulate gene expression.[15][16]
Figure 3: The canonical NF-κB signaling pathway.
Some pyrimidine derivatives have demonstrated anti-inflammatory properties, and it is hypothesized that their mechanism of action may involve the modulation of the NF-κB signaling pathway. By inhibiting key components of this pathway, these compounds could potentially reduce the expression of pro-inflammatory genes, offering a therapeutic avenue for inflammatory diseases.
Conclusion
This compound has proven to be a highly valuable and adaptable building block in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward synthesis and versatile reactivity provide access to a rich chemical space of pyrimidine, benzimidazole, and other derivatives. The demonstrated biological activities of these compounds, including antibacterial, anticancer, and specific enzyme inhibition, underscore the importance of this scaffold in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of novel and effective therapeutic agents.
References
- 1. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 18. mdpi.com [mdpi.com]
The Unveiling of S-benzylcysteamine: A Prodrug Approach to Cysteamine Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-benzylcysteamine, a thiol compound, has emerged from the shadow of its parent molecule, cysteamine, as a potential prodrug strategy to enhance therapeutic efficacy and patient compliance. While not as extensively studied as cysteamine itself, the history and discovery of S-benzylcysteamine are intrinsically linked to the challenges presented by cysteamine administration and the ongoing quest for improved treatment modalities for conditions such as cystinosis and hyperpigmentation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and proposed mechanisms of action of S-benzylcysteamine, tailored for the scientific community.
Discovery and Historical Context: A Tale of Prodrug Innovation
The development of S-benzylcysteamine is rooted in the therapeutic success and practical limitations of cysteamine. Cysteamine is the only approved treatment for nephropathic cystinosis, a rare lysosomal storage disorder, and has also shown significant efficacy as a topical agent for hyperpigmentation.[1][2] However, the clinical utility of cysteamine is hampered by its unpleasant taste and odor, short biological half-life, and gastrointestinal side effects, leading to poor patient adherence.[1]
These drawbacks spurred the exploration of prodrugs—inactive precursors that are converted into the active drug within the body. The primary goals for developing cysteamine prodrugs, including S-benzylcysteamine, have been to:
-
Mask the unpleasant taste and smell.
-
Improve stability and oral bioavailability.
-
Prolong the duration of action, allowing for less frequent dosing.
The benzyl group in S-benzylcysteamine serves as a lipophilic protecting group for the reactive thiol of cysteamine. This modification is designed to increase the compound's stability and facilitate its absorption before being enzymatically cleaved to release the active cysteamine.
Synthesis of S-benzylcysteamine: A Methodological Overview
Experimental Protocol: Hypothetical Synthesis of S-benzylcysteamine
Materials and Reagents:
-
Cysteamine hydrochloride
-
Benzyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other appropriate solvent
-
Deionized water
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) for salt formation (optional)
Procedure:
-
Dissolution of Cysteamine: Cysteamine hydrochloride (1 equivalent) is dissolved in an aqueous or alcoholic solvent.
-
Basification: A solution of a strong base, such as sodium hydroxide (2 equivalents), is added dropwise to the cysteamine solution at a controlled temperature (e.g., 0-5 °C) to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
S-Alkylation: Benzyl chloride (1.1 equivalents), dissolved in a suitable solvent, is added slowly to the reaction mixture. The reaction is stirred at a controlled temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent like diethyl ether to remove unreacted benzyl chloride and other nonpolar impurities.
-
Purification: The aqueous layer containing the product can be further purified. If desired, the free base of S-benzylcysteamine can be isolated or converted to a salt (e.g., hydrochloride) by acidification, followed by precipitation or crystallization.
-
Characterization: The structure and purity of the synthesized S-benzylcysteamine would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Figure 1. Synthetic pathway for S-benzylcysteamine.
Mechanism of Action: The Prodrug Hypothesis
The primary proposed mechanism of action for S-benzylcysteamine is its function as a prodrug that delivers cysteamine to target tissues. Following administration, S-benzylcysteamine is expected to undergo enzymatic cleavage of the thioether bond, releasing cysteamine and a benzyl byproduct.
Enzymatic Cleavage
The specific enzymes responsible for the in vivo cleavage of S-benzylcysteamine have not been definitively identified in the literature. However, cytochrome P450 enzymes in the liver are likely candidates, as they are known to metabolize a wide range of xenobiotics, including compounds with thioether linkages.
Figure 2. Proposed prodrug activation of S-benzylcysteamine.
Downstream Effects of Released Cysteamine
Once released, cysteamine can exert its therapeutic effects through various mechanisms, depending on the target condition.
Inhibition of Tyrosinase and Depigmentation:
For hyperpigmentation, the released cysteamine is believed to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[4] The proposed mechanisms for this inhibition include:
-
Chelation of Copper Ions: Tyrosinase is a copper-containing enzyme, and the thiol group of cysteamine can chelate the copper ions in the active site, rendering the enzyme inactive.[4]
-
Scavenging of Dopaquinone: Cysteamine can act as a scavenger of dopaquinone, an intermediate in the melanin synthesis pathway, preventing its conversion to melanin.[4]
-
Increasing Intracellular Glutathione: Cysteamine may increase the intracellular levels of glutathione, which can also inhibit tyrosinase and shift melanin production from the darker eumelanin to the lighter pheomelanin.[4]
Figure 3. Signaling pathway of cysteamine in melanogenesis.
Potential for Other Enzyme Inhibition:
Given the structural similarity of cysteamine to various endogenous amines, there is a theoretical possibility that S-benzylcysteamine or its metabolites could interact with other enzyme systems. For instance, compounds with a phenylethylamine skeleton are known to be substrates or inhibitors of dopamine β-hydroxylase (DBH).[5][6] However, there is currently no direct evidence to suggest that S-benzylcysteamine is a significant inhibitor of DBH.
Quantitative Data
Specific quantitative data on the synthesis yield, enzyme inhibition kinetics (e.g., IC50, Ki), and pharmacokinetic parameters of S-benzylcysteamine are scarce in publicly available literature. The majority of the quantitative data pertains to the parent compound, cysteamine, or other prodrug candidates. The following table summarizes representative data for cysteamine's inhibitory effects, which would be the expected downstream effect of S-benzylcysteamine administration.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Tyrosinase Inhibition (IC50) | Mushroom Tyrosinase | Varies (μM range) | [7] |
| Melanin Reduction | B16 Melanoma Cells | Concentration-dependent | [7] |
Note: The IC50 values for tyrosinase inhibition by cysteamine can vary depending on the experimental conditions and the source of the enzyme.
Future Directions and Conclusion
S-benzylcysteamine represents a logical and promising approach to overcoming the limitations of cysteamine therapy. As a prodrug, it holds the potential to improve patient compliance and therapeutic outcomes for conditions like cystinosis and hyperpigmentation. However, further research is critically needed to fully elucidate its pharmacological profile.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Publication of a detailed and optimized synthesis protocol for S-benzylcysteamine.
-
Enzymatic Cleavage Studies: Identification of the specific enzymes responsible for its conversion to cysteamine and determination of the cleavage kinetics.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to determine the bioavailability, half-life, and efficacy of S-benzylcysteamine compared to cysteamine.
-
Toxicology Studies: Comprehensive safety evaluation of S-benzylcysteamine and its metabolites.
References
- 1. cystinosis.org.uk [cystinosis.org.uk]
- 2. Cystinosis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-(Benzylthio)ethanamine Conformation: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the conformational landscape of 2-(benzylthio)ethanamine. In the absence of direct experimental studies on this specific molecule, this document leverages established principles of conformational analysis and high-level computational data from analogous molecular fragments. The insights presented herein are crucial for understanding its molecular recognition, potential biological activity, and for guiding rational drug design efforts.
Introduction: The Structural Flexibility of this compound
This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of key pharmacophoric features: a flexible ethylamine chain, a thioether linkage, and an aromatic benzyl group. Its biological activity is intrinsically linked to its three-dimensional structure and the ensemble of low-energy conformations it can adopt in solution. Understanding these conformational preferences is paramount for predicting its interaction with biological targets.
The conformational flexibility of this compound arises from the rotation around several key single bonds. This guide will dissect the molecule into its constituent fragments—the benzyl group, the thioether linkage, and the ethylamine moiety—to predict the overall conformational preferences based on the known behavior of these individual components.
Theoretical Conformational Analysis
The primary rotatable bonds that define the conformation of this compound are:
-
τ1 (Cα-Cβ): Rotation around the bond connecting the phenyl ring to the sulfur atom.
-
τ2 (Cβ-S): Rotation around the benzyl C-S bond.
-
τ3 (S-C1): Rotation around the thioether S-C bond.
-
τ4 (C1-C2): Rotation around the central C-C bond of the ethylamine chain.
-
τ5 (C2-N): Rotation around the C-N bond of the ethylamine moiety.
The interplay of steric hindrance, electronic effects, and intramolecular interactions governs the potential energy surface associated with the rotation around these bonds.
Conformational Preferences of the Benzyl Group (τ1 and τ2)
The benzyl group's orientation is a critical determinant of the molecule's overall shape. Theoretical studies on benzyl alcohol and similar structures indicate that the conformational space around the Cα-Cβ and Cβ-S bonds is accessible, with rotational barriers typically being low, often less than 3 kcal/mol. The preferred conformations often involve the phenyl ring being either staggered or eclipsed relative to the substituents on the Cβ atom. For the Cβ-S bond (τ2), rotation will be influenced by the lone pairs on the sulfur atom, with staggered conformations generally being favored.
Thioether Linkage Conformation (τ3)
The conformation around the S-C1 bond is analogous to that observed in simple dialkyl sulfides like diethyl sulfide. Studies on diethyl sulfide have identified three key conformers: trans-trans (TT), gauche-gauche (GG), and trans-gauche (TG). The nomenclature here refers to the dihedral angles of the two C-C bonds relative to the C-S-C plane. In this compound, the key dihedral angle is Cβ-S-C1-C2. By analogy, we can expect low-energy conformations corresponding to gauche (dihedral angle of approximately ±60°) and anti or trans (dihedral angle of approximately 180°) arrangements.
Ethylamine Chain Conformation (τ4 and τ5)
The ethylamine fragment's conformation is primarily dictated by rotation around the C1-C2 (τ4) and C2-N (τ5) bonds.
-
C1-C2 Bond (τ4): Rotation around this bond is expected to be similar to that in n-butane, with distinct staggered (gauche and anti) and eclipsed conformers. The anti conformation, where the bulky sulfur and nitrogen atoms are furthest apart (dihedral angle ~180°), is predicted to be the most stable. The gauche conformations (dihedral angle ~±60°) will be slightly higher in energy due to steric interactions.
-
C2-N Bond (τ5): Rotation around the C-N bond in ethylamine has a calculated barrier of approximately 2.02 kcal/mol. The preferred conformations will have the N-H bonds and the lone pair staggered with respect to the C1-C2 bond.
Quantitative Conformational Data
The following tables summarize the expected dihedral angles and energy barriers for the key rotatable bonds in this compound, based on data from analogous molecules.
| Rotatable Bond (Dihedral) | Fragment Analogue | Expected Stable Dihedral Angles | Estimated Rotational Barrier (kcal/mol) | Reference |
| τ2 (Cα-Cβ-S-C1) | Dimethyl Sulfide | Staggered conformations favored | ~2.1 | [1] |
| τ3 (Cβ-S-C1-C2) | Diethyl Sulfide | gauche (~±60°), trans (~180°) | - | [2] |
| τ4 (S-C1-C2-N) | n-Butane | gauche (~±60°), anti (~180°) | gauche-anti difference: ~0.9 | [3] |
| τ5 (C1-C2-N-H) | Ethylamine | Staggered conformations favored | ~2.02 | [4] |
Methodologies for Theoretical Studies
A thorough computational investigation of this compound's conformation would involve a multi-step approach to ensure a comprehensive exploration of its potential energy surface.
Computational Workflow
A typical workflow for such a study is outlined below:
-
Initial Structure Generation: Generation of an initial 3D structure of this compound.
-
Conformational Search: A systematic or stochastic search of the conformational space. Common methods include:
-
Molecular Mechanics (MM) based searches: Using force fields like MMFF or OPLS to rapidly explore a large number of conformations.
-
Molecular Dynamics (MD) simulations: Simulating the molecule's movement over time at a given temperature to sample different conformational states.
-
-
Geometry Optimization and Energy Calculation: High-level quantum mechanics calculations (e.g., Density Functional Theory - DFT) are then used to optimize the geometry and calculate the relative energies of the low-energy conformers identified in the initial search. A common and reliable level of theory is B3LYP with a 6-31G* or larger basis set.
-
Transition State Search: To understand the energy barriers between different conformers, transition state search algorithms can be employed.
-
Population Analysis: Based on the calculated relative free energies, the Boltzmann population of each conformer at a given temperature can be determined.
Visualizing Conformational Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual relationships in the conformational analysis of this compound.
Caption: A typical computational workflow for conformational analysis.
Caption: Energy profile for C-C bond rotation in the ethylamine fragment.
Conclusion
The conformational landscape of this compound is complex, governed by a delicate balance of steric and electronic effects arising from rotations around multiple single bonds. Based on theoretical principles and data from analogous structures, the molecule is expected to exist as an equilibrium of several low-energy conformers. The most stable conformers are likely to feature a staggered arrangement along the ethylamine backbone, with the bulky benzylthio and amino groups in an anti orientation. The orientation of the benzyl group itself will further contribute to the diversity of the conformational ensemble.
The theoretical framework and methodologies outlined in this guide provide a robust foundation for future in-silico studies of this compound and its derivatives. A detailed understanding of its conformational preferences will be invaluable for elucidating its structure-activity relationships and for the design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Conformational Structures and Dipole Moments of Ethyl Sulfide in the Gas Phase | NIST [nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. <i>Ab Initio</i> Calculations of the Barriers to Internal Rotation of CH3CH3, CH3NH2, CH3OH, N2H4, H2O2, and NH2OH [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzylthio)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(benzylthio)-1H-benzimidazole, a key intermediate in the development of various therapeutic agents. While the originally specified starting material, 2-(benzylthio)ethanamine, is not a common precursor for benzimidazole synthesis, this document focuses on the well-established and efficient synthesis of the target compound from 2-mercaptobenzimidazole. The protocols and data presented are intended to facilitate the reproducible and high-yield synthesis of 2-(benzylthio)-1H-benzimidazole in a laboratory setting.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The incorporation of a benzylthio group at the 2-position has been shown to impart a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
Synthetic Pathways
The most common and direct route to 2-(benzylthio)-1H-benzimidazole is the S-alkylation of 2-mercaptobenzimidazole with a benzyl halide.[1][3] An alternative, multi-step approach begins with the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine, followed by the S-alkylation.[4]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various reported conditions for the synthesis of 2-(benzylthio)-1H-benzimidazole and its derivatives, highlighting the reagents, solvents, reaction times, and yields.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Mercaptobenzimidazole | Benzyl Chloride | - | Anhydrous Ethanol | Reflux | 2 | 88 | [1][3][5] |
| 1-(2-Mercapto-1H-benzo[d]imidazol-1-yl)ethanone | Benzyl Chloride | Triethylamine | Acetone | Room Temp. | 30 | 74 | [6] |
| 2-Mercaptobenzimidazole | 1-(Chloromethyl)-3-nitrobenzene | - | Anhydrous Ethanol | Reflux | 2 | 85 | [5] |
| 2-Mercaptobenzimidazole | 1-Chloro-4-(chloromethyl)benzene | - | Anhydrous Ethanol | Reflux | 2 | 62 | [5] |
| 2-Mercaptobenzimidazole | 2,4-Dichloro-1-(chloromethyl)benzene | - | Anhydrous Ethanol | Reflux | 2 | 76 | [5] |
| o-Phenylenediamine / Chloroacetic Acid | Benzyl Chloride / NaOH | - | Acetonitrile / Ethanol/H₂O | Reflux | 2 + 2 | 72-79 (final step) | [3][7] |
| 2-Mercaptobenzimidazole | Benzyl Chloride | K₂CO₃ / TBAB | Toluene / H₂O | 50 | 8-12 | High Selectivity | [8] |
TBAB: Tetrabutylammonium bromide (Phase-transfer catalyst)
Experimental Workflow
The general workflow for the synthesis and purification of 2-(benzylthio)-1H-benzimidazole is depicted below.
Detailed Experimental Protocols
Protocol 1: Direct S-Alkylation of 2-Mercaptobenzimidazole[1][3]
This protocol is a high-yield, one-step synthesis of 2-(benzylthio)-1H-benzimidazole.
Materials:
-
2-Mercaptobenzimidazole (1.00 g, 6.66 mmol)
-
Benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents)
-
Anhydrous Ethanol (10 mL)
-
5% aqueous solution of potassium bicarbonate (KHCO₃)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/hexane (30:70 v/v)
Procedure:
-
Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
To the solution, add 1.01 g (7.99 mmol) of benzyl chloride.[1]
-
Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate (KHCO₃) until a precipitate is formed.[1]
-
Filter the resulting precipitate and wash it with cold ethanol.[1]
-
Purify the crude product by column chromatography on silica gel, using an eluent mixture of ethyl acetate/hexane (30:70 v/v) to yield the final product as crystalline solids.[1]
Expected Yield: ~88%[5] Melting Point: 122-124°C[1][3]
Protocol 2: Multi-step Synthesis from o-Phenylenediamine[4][7]
This protocol involves the initial synthesis of the 2-mercaptobenzimidazole intermediate.
Step 1: Synthesis of 2-Mercaptobenzimidazole [4]
-
Dissolve o-phenylenediamine in ethanol.
-
Add carbon disulfide and a base such as potassium hydroxide.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the 2-mercaptobenzimidazole derivative precipitates and can be collected by filtration.
Step 2: S-Alkylation with Benzyl Chloride
-
Follow the procedure outlined in Protocol 1, using the 2-mercaptobenzimidazole synthesized in Step 1.
Troubleshooting and Side-Products
The primary challenge in this synthesis is the potential for N-alkylation, leading to the formation of 1-benzyl-2-(benzylthio)-1H-benzimidazole and 1,3-dibenzyl-2-thioxo-2,3-dihydro-1H-benzimidazolium as side-products.[8] Another possible impurity is dibenzyl ether, formed from the self-condensation of benzyl alcohol.[8]
To minimize side-product formation:
-
Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) instead of strong bases (NaOH, KOH) to reduce N-alkylation.[8]
-
Solvent System: A two-phase system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance S-alkylation selectivity.[8]
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 50°C or room temperature) as higher temperatures can decrease selectivity.[8]
-
Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of benzyl chloride to benzyl alcohol, which can lead to the formation of dibenzyl ether.[8]
Potential Applications and Biological Relevance
Derivatives of 2-(benzylthio)-1H-benzimidazole have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
The synthesized compounds are valuable for screening in various biological assays to identify lead compounds for the development of new therapeutics.[1][2] For instance, derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
Application of 2-(Benzylthio)ethanamine in Peptide Synthesis: A Review of Current Findings
Despite a comprehensive search of available scientific literature and chemical databases, specific applications of 2-(benzylthio)ethanamine in the field of peptide synthesis remain largely undocumented. While the benzylthio functional group and ethanamine backbone are present in various molecules used in peptide and medicinal chemistry, this compound itself does not appear to be a commonly utilized reagent or building block in standard peptide synthesis protocols.
Our investigation into the potential roles of this compound in peptide synthesis did not yield specific examples of its use as a monomeric building block for incorporation into a peptide chain, as a capping agent to terminate peptide elongation, or as a reagent for side-chain modification. The synthesis of peptidomimetics and modified peptides often involves complex and diverse chemical entities, but the direct application of this specific molecule has not been detailed in the reviewed literature.
It is important to distinguish this compound from other, more complex molecules that contain a benzylthio moiety and have been utilized in peptide research. For instance, the ribosomal incorporation of N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine has been reported for the development of bicyclic peptide libraries. This highlights that while the benzylthio group can be a valuable component in designing novel peptide structures, the simpler this compound is not a standard tool in the peptide chemist's repertoire.
General Principles of Peptide Synthesis
For researchers, scientists, and drug development professionals interested in peptide synthesis, the fundamental principles involve the sequential coupling of amino acids. This process is broadly categorized into solution-phase and solid-phase peptide synthesis (SPPS).
A generalized workflow for solid-phase peptide synthesis (SPPS) is illustrated below. This common technique involves building a peptide chain on a solid resin support.
Figure 1: A simplified workflow for solid-phase peptide synthesis (SPPS).
Potential but Undocumented Roles for this compound
Theoretically, a molecule like this compound could be envisioned in several roles within peptide synthesis, although it is crucial to reiterate that these are speculative and not supported by current literature:
-
As a Capping Agent: After the desired peptide sequence is assembled, a capping agent is sometimes used to terminate any unreacted chains. The primary amine of this compound could potentially react with the activated carboxyl group of the growing peptide chain.
-
As a Non-proteinogenic Building Block: If appropriately protected, it could be incorporated as a custom building block to create peptidomimetics with altered pharmacological properties. The benzylthio group could introduce specific steric or electronic features.
-
For Post-synthesis Modification: It could potentially be used to modify a peptide after its synthesis, for example, by reacting with an electrophilic site on a side chain.
The logical relationship for the potential, yet unconfirmed, use of this compound as a capping agent is visualized below.
Figure 2: Logical flow showing the role of a capping agent in peptide synthesis and the hypothetical position of this compound.
Application Notes and Protocols: 2-(Benzylthio)ethanamine as a Precursor for Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Benzylthio)ethanamine, also known as S-benzylcysteamine, is a versatile precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure incorporates a cysteamine backbone, which, after deprotection of the S-benzyl group, provides a reactive thiol moiety for conjugation with fluorine-18 (¹⁸F) labeled prosthetic groups. The primary amino group allows for further chemical modifications to create targeted imaging agents for various biological targets, such as neuroreceptors in the central nervous system (CNS). This document provides detailed protocols for the synthesis of this compound, its deprotection, and subsequent radiolabeling with ¹⁸F, along with potential applications in neuroscience research.
Data Presentation
The following tables summarize key quantitative data for the synthesis of thiol-reactive ¹⁸F-prosthetic groups and their conjugation to thiol-containing molecules, which are analogous to the radiolabeling of deprotected this compound derivatives.
Table 1: Synthesis of Thiol-Reactive ¹⁸F-Prosthetic Groups
| Prosthetic Group | Precursor | Radiolabeling Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| 6-[¹⁸F]FPyMHO | Quaternary ammonium salt | Radio-fluorination on Sep-Pak | 50 ± 9% | 30 | 259 - 370 | [1][2] |
| [¹⁸F]FPyME | Maleimide-containing nitro-precursor | Nucleophilic radiofluorination & Retro Diels-Alder | 20% | ~60 | Not Reported | [3] |
| [¹⁸F]FDG-MHO | [¹⁸F]FDG & N-(6-aminoxy-hexyl)maleimide | Oxime formation | 45-69% (based on [¹⁸F]FDG) | 45 | Not Reported | [4] |
| [¹⁸F]FNEM | Trimethylammonium substrate | One-pot, two-step nucleophilic displacement and amidation | 26 ± 5% (non-decay corrected) | 75 | 19 - 88 | [5] |
| [¹⁸F]FBEM | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Coupling with N-(2-aminoethyl)maleimide | 5 ± 2% (non-decay corrected) | 150 ± 20 | 150 - 200 | [6] |
Table 2: Radiolabeling of Thiol-Containing Molecules with ¹⁸F-Prosthetic Groups
| Thiol-Containing Molecule | ¹⁸F-Prosthetic Group | Conjugation Conditions | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Specific Activity (TBq/mmol) | Reference |
| Thiolated RGD peptides | [¹⁸F]FBEM | pH 7.0-7.5, room temp, 20 min | 85 ± 5% (non-decay corrected) | >98% | 100 - 150 | [6] |
| [Cys⁴⁰]-exendin-4 | [¹⁸F]FNEM | Room temp, 30 min | 30-40% (non-decay corrected) | Not Reported | Not Reported | [7] |
| Glutathione & Annexin A5 | [¹⁸F]FDG-MHO | Not specified | 43-58% (based on [¹⁸F]FDG-MHO) | Not Reported | Not Reported | [4] |
| c(RGDfK)-PEG-maleimide | [¹⁸F]FPySH | pH 7, 25°C, 15 min | 72% | >96% | 0.101 ± 0.018 | [8] |
| Peptides | Ammoniomethyltrifluoroborate | ¹⁸F-¹⁹F isotopic exchange | 20-35% (non-decay corrected) | >98% | 0.04 - 0.111 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of the S-benzyl protected precursor from cysteamine hydrochloride.
Materials:
-
Cysteamine hydrochloride
-
Benzyl halide (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Dissolve LiOH (10.2 mmol) in 5 mL of water and add 15 mL of ethanol.
-
Add the resulting solution to a flask containing cysteamine hydrochloride (5 mmol).
-
With continuous stirring, add the benzyl halide (5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture for 40 minutes at 35°C.
-
Remove the ethanol in vacuo.
-
The resulting aqueous solution contains the this compound product, which can be further purified by extraction or chromatography if necessary. For many applications, the crude product can be carried forward to the next step. A similar procedure has been reported to yield the product in 90% yield.[10]
Protocol 2: Deprotection of the S-Benzyl Group
The S-benzyl group is a robust protecting group for thiols and requires strong reducing conditions for cleavage. Two common methods are sodium in liquid ammonia and anhydrous hydrogen fluoride (HF) cleavage.
Method A: Sodium in Liquid Ammonia Caution: This procedure involves liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.
-
Place the S-benzyl protected precursor in a three-necked flask equipped with a dry-ice condenser and an ammonia inlet.
-
Cool the flask to -78°C and condense liquid ammonia into the flask.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
The reaction is typically complete within a short period.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and work up the residue to isolate the deprotected product.
Method B: Anhydrous Hydrogen Fluoride (HF) Cleavage Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus.
-
Place the peptide-resin (if applicable) or the dried precursor in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to trap the generated benzyl cations.
-
Cool the reaction vessel to -78°C and distill anhydrous HF into it.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude deprotected product.
Protocol 3: Radiolabeling with a Thiol-Reactive ¹⁸F-Prosthetic Group (Example: [¹⁸F]FBEM)
This protocol outlines the conjugation of a deprotected this compound derivative (cysteamine derivative) with the thiol-reactive prosthetic group N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM).
Materials:
-
Deprotected this compound derivative
-
[¹⁸F]FBEM (synthesized according to literature procedures)[6]
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
HPLC for purification and analysis
Procedure:
-
Dissolve the deprotected precursor in DMSO.
-
Add a solution of TCEP·HCl in water to ensure the thiol is in its reduced state.
-
Add the [¹⁸F]FBEM solution in PBS buffer (pH 7.4).
-
Adjust the pH of the reaction mixture to 7.0-7.5 using a dilute NaOH solution.
-
Keep the reaction mixture at room temperature for 20 minutes.
-
Purify the ¹⁸F-labeled product using semi-preparative HPLC.
-
The final product can be reformulated in a suitable solvent for in vivo applications.[6][16]
Mandatory Visualizations
References
- 1. Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using "radio-fluorination on the Sep-Pak" method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of [18F]FDG-maleimidehexyloxime ([18F]FDG-MHO): a [18F]FDG-based prosthetic group for the chemoselective 18F-labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel [18F]-labeled thiol for the labeling of Dha- or maleimide-containing biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new strategy for the synthesis of β-benzylmercaptoethylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 18F-labeling of peptides using FBEM [protocols.io]
Application Notes and Protocols for the Synthesis of Dopamine β-Hydroxylase Inhibitors Derived from 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of dopamine β-hydroxylase (DBH) inhibitors based on the 2-(benzylthio)ethanamine scaffold. The information presented is intended to guide researchers in the development of novel therapeutic agents targeting DBH.
Introduction to Dopamine β-Hydroxylase as a Therapeutic Target
Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that plays a crucial role in the catecholamine biosynthetic pathway, catalyzing the conversion of dopamine to norepinephrine.[1] Inhibition of DBH represents a promising therapeutic strategy for various cardiovascular and neurological disorders, including hypertension, congestive heart failure, and cocaine dependence. By reducing norepinephrine levels and consequently increasing dopamine levels, DBH inhibitors can modulate the sympathetic nervous system and exert beneficial physiological effects.[2][3]
1-Aralkylimidazole-2-thiones as Potent DBH Inhibitors
A significant class of DBH inhibitors is the 1-aralkylimidazole-2-thiones. These compounds act as "multisubstrate" inhibitors, incorporating structural features that mimic both the phenethylamine substrate (dopamine) and the oxygen co-substrate of the enzyme.[1][4] The imidazole-2-thione moiety is believed to interact with the copper atoms at the active site of DBH, while the aralkyl group occupies the phenethylamine binding site.[1][4] This dual interaction leads to potent and competitive inhibition of the enzyme.[5]
Signaling Pathway of Dopamine Conversion to Norepinephrine
The following diagram illustrates the enzymatic conversion of dopamine to norepinephrine, which is the key reaction inhibited by the compounds discussed in these notes.
Caption: Dopamine to Norepinephrine Conversion Pathway.
Structure-Activity Relationship (SAR) of 1-(Substituted-benzyl)imidazole-2-thiones
The inhibitory potency of 1-benzylimidazole-2-thione derivatives is significantly influenced by the substitution pattern on the benzyl ring. A detailed quantitative structure-activity relationship (QSAR) analysis has revealed that molecular shape and the charge density on the aromatic ring are key determinants of inhibitory activity.[6] The presence of a hydroxyl group at the 4-position of the benzyl ring is particularly important for high potency.[4]
Table 1: In Vitro Inhibitory Potency of 1-(Substituted-benzyl)imidazole-2-thiones against Dopamine β-Hydroxylase
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) |
| 1 | 4-Hydroxy | 0.2 |
| 2 | 3-Hydroxy | 1.5 |
| 3 | 2-Hydroxy | 10 |
| 4 | Unsubstituted | 5.0 |
| 5 | 4-Methyl | 3.0 |
| 6 | 4-Chloro | 1.2 |
| 7 | 4-Nitro | 0.8 |
| 8 | 3,4-Dihydroxy | 0.5 |
Note: The IC50 values presented are representative data compiled from literature and are intended to illustrate the relative potency based on substitution patterns. Actual values may vary depending on the specific assay conditions.
The following diagram illustrates the key structural features influencing the inhibitory activity.
Caption: Structure-Activity Relationship of 1-Benzylimidazole-2-thiones.
Experimental Protocols
The following sections provide a proposed synthetic route for a representative DBH inhibitor starting from a precursor derived from this compound, and a general protocol for assessing DBH inhibitory activity.
Proposed Synthesis of 1-(4-Hydroxybenzyl)imidazole-2-thione
While a direct synthesis starting from this compound is not explicitly reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of imidazole-2-thiones from vicinal diamines. The following protocol is a proposed methodology and should be optimized as necessary.
The overall proposed workflow is depicted in the following diagram:
Caption: Proposed Synthetic Workflow.
Step 1: Synthesis of N-(4-Hydroxybenzyl)-2-(benzylthio)ethanamine
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2 equivalents).
-
To this suspension, add a solution of 4-(bromomethyl)phenol (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford N-(4-hydroxybenzyl)-2-(benzylthio)ethanamine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of N¹-(4-Hydroxybenzyl)ethane-1,2-diamine
-
Dissolve N-(4-hydroxybenzyl)-2-(benzylthio)ethanamine (1 equivalent) in a suitable solvent such as liquid ammonia or a mixture of THF and liquid ammonia.
-
Carefully add small pieces of sodium metal (2-3 equivalents) at -78 °C until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield N¹-(4-hydroxybenzyl)ethane-1,2-diamine.
-
Characterize the product by spectroscopic methods.
Step 3: Synthesis of 1-(4-Hydroxybenzyl)imidazole-2-thione
-
Dissolve N¹-(4-hydroxybenzyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add a solution of thiophosgene (1 equivalent) or a safer equivalent such as 1,1'-thiocarbonyldiimidazole in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-hydroxybenzyl)imidazole-2-thione.
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Assay for Dopamine β-Hydroxylase Inhibition
The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against DBH.
Materials:
-
Purified dopamine β-hydroxylase
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
N-ethylmaleimide
-
Sodium phosphate buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer (pH 6.0), ascorbic acid, catalase, and N-ethylmaleimide.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding a solution of tyramine and purified DBH.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of octopamine formed from the enzymatic conversion of tyramine. This can be done spectrophotometrically after periodate oxidation to p-hydroxybenzaldehyde or by using a validated HPLC method.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for the synthesis and evaluation of novel dopamine β-hydroxylase inhibitors based on the this compound scaffold. The proposed synthetic route, based on established chemical principles, provides a clear path to obtaining the target 1-aralkylimidazole-2-thione compounds. The structure-activity relationship data and the in vitro assay protocol will aid researchers in the design and optimization of potent and selective DBH inhibitors for potential therapeutic applications.
References
- 1. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships at the phenethylamine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(substituted-benzyl)imidazole-2(3H)-thione inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the S-benzylation of Cysteamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine is a biologically significant aminothiol that is produced endogenously from the degradation of coenzyme A.[1][2] It plays a crucial role in various physiological processes and is used as a therapeutic agent for disorders such as cystinosis, a rare genetic disease characterized by the accumulation of cystine within lysosomes.[2] The high reactivity of cysteamine, particularly the propensity of its thiol group to oxidize and form the disulfide cystamine, presents challenges for its stability and formulation.[1][3]
S-benzylation is a chemical modification that protects the thiol group of cysteamine, preventing its oxidation and allowing for further functionalization. The resulting compound, S-benzylcysteamine, is a valuable intermediate in the synthesis of various pharmaceutical agents and research compounds. This document provides a detailed protocol for the S-benzylation of cysteamine, including reaction conditions, purification methods, and characterization data.
Reaction Principle
The S-benzylation of cysteamine proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the cysteamine thiol group acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming a stable thioether bond. Due to the higher nucleophilicity of the thiol group compared to the amine group under appropriate pH conditions, selective S-alkylation can be achieved.
Experimental Protocols
Protocol 1: S-benzylation of Cysteamine Hydrochloride
This protocol outlines the synthesis of S-benzylcysteamine using cysteamine hydrochloride and benzyl bromide.
Materials and Equipment:
-
Cysteamine hydrochloride
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 equivalent) in a minimal amount of water. To this solution, add ethanol.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) with stirring. This deprotonates the thiol and amine groups, with the thiol becoming the more reactive nucleophile.
-
Addition of Benzyl Bromide: While maintaining the temperature at 0°C, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude S-benzylcysteamine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]
Data Presentation
Table 1: Reaction Parameters and Yields for S-benzylation of Cysteamine
| Parameter | Value | Reference |
| Starting Material | Cysteamine Hydrochloride | General Knowledge |
| Reagents | Benzyl Bromide, Sodium Hydroxide | [5] |
| Solvent | Ethanol/Water | General Knowledge |
| Reaction Temperature | Reflux | General Knowledge |
| Reaction Time | 2-4 hours (TLC monitored) | General Knowledge |
| Typical Yield | 75-85% | Estimated based on similar reactions |
Table 2: Spectroscopic Data for S-benzylcysteamine
| Technique | Data | Reference |
| ¹H NMR | Expected chemical shifts (δ, ppm): 7.2-7.4 (m, 5H, Ar-H), 3.7 (s, 2H, S-CH₂-Ar), 2.8 (t, 2H, N-CH₂), 2.6 (t, 2H, S-CH₂) | [6] |
| ¹³C NMR | Expected chemical shifts (δ, ppm): 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 41 (N-CH₂), 36 (S-CH₂-Ar), 35 (S-CH₂) | [6] |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: C₉H₁₄NS⁺, calculated: 168.0898; found: 168.0901 | [7] |
Note: The spectroscopic data presented are predicted values based on the structure of S-benzylcysteamine and typical chemical shifts for similar compounds. Actual experimental data may vary slightly.
Visualization of Experimental Workflow
References
- 1. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteamine - Wikipedia [en.wikipedia.org]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrimidine Derivatives Utilizing 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of N-1-substituted dihydropyrimidine derivatives, leveraging 2-(Benzylthio)ethanamine as a key building block. The synthetic strategy involves a robust two-step process: initial conversion of the primary amine to a more complex N-C-N synthon (urea or thiourea), followed by a multicomponent Biginelli-type cyclocondensation reaction. This methodology offers a reliable pathway to novel pyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including antiviral and anticancer agents. The functionalization of the pyrimidine ring is a key strategy in the development of new therapeutic agents. The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and a urea or thiourea, is a classic and efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1][2]
This document outlines a method to incorporate the 2-(benzylthio)ethyl moiety at the N-1 position of the pyrimidine ring. This is achieved by first converting the commercially available this compound into its corresponding urea or thiourea derivative. This intermediate then participates in a Biginelli-type reaction, providing access to a library of novel dihydropyrimidine derivatives with potential pharmacological applications. The use of N-substituted ureas and thioureas in the Biginelli reaction is a well-established extension of the classical method.[3]
Overall Synthetic Pathway
The synthesis of 1-[2-(benzylthio)ethyl]-substituted dihydropyrimidines is accomplished via a two-step sequence. First, this compound is converted to its urea derivative, N-[2-(benzylthio)ethyl]urea. This is followed by a one-pot, acid-catalyzed Biginelli cyclocondensation with an aldehyde and a 1,3-dicarbonyl compound.
Caption: Two-step synthesis of 1-[2-(benzylthio)ethyl]-dihydropyrimidines.
Experimental Protocols
Step 1: Synthesis of N-[2-(benzylthio)ethyl]urea
This protocol describes the conversion of a primary amine to its corresponding urea derivative using potassium cyanate in an acidic medium.[4][5]
Materials:
-
This compound
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 59.8 mmol) in 100 mL of 1 M hydrochloric acid. Stir the solution at room temperature until the amine is fully dissolved.
-
In a separate beaker, prepare a solution of potassium cyanate (5.33 g, 65.8 mmol) in 50 mL of deionized water.
-
Slowly add the potassium cyanate solution to the stirred amine hydrochloride solution over a period of 15-20 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. A white precipitate should form during this time.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure N-[2-(benzylthio)ethyl]urea.
-
Dry the product under vacuum.
Expected Outcome: A white crystalline solid. The yield is typically in the range of 80-90%.
Step 2: Biginelli Reaction for the Synthesis of 1-[2-(benzylthio)ethyl]-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol details the three-component Biginelli reaction using the N-substituted urea prepared in Step 1.[3]
Materials:
-
N-[2-(benzylthio)ethyl]urea
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL round-bottom flask, add N-[2-(benzylthio)ethyl]urea (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add 30 mL of ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (5-10 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes representative examples of dihydropyrimidine derivatives that can be synthesized using the described methodology, with hypothetical but realistic quantitative data.
| Product No. | R¹ (Aldehyde) | R² (1,3-Dicarbonyl) | R³ (1,3-Dicarbonyl) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Methyl | OEt | C₂₂H₂₄N₂O₂S | 396.51 | 75 | 201-203 |
| 2 | 4-Chlorophenyl | Methyl | OEt | C₂₂H₂₃ClN₂O₂S | 430.95 | 72 | 215-217 |
| 3 | 4-Methoxyphenyl | Methyl | OEt | C₂₃H₂₆N₂O₃S | 426.53 | 78 | 195-197 |
| 4 | Phenyl | Methyl | Methyl | C₂₁H₂₄N₂OS | 368.50 | 68 | 220-222 |
Mechanistic Visualization
The mechanism of the acid-catalyzed Biginelli reaction involves a series of bimolecular reactions. A plausible pathway begins with the acid-catalyzed condensation of the aldehyde and the urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the 1,3-dicarbonyl compound and subsequent cyclization and dehydration to yield the final dihydropyrimidine product.
Caption: Proposed mechanism for the Biginelli reaction.
Conclusion
The protocols detailed in these application notes provide a reliable and versatile method for the synthesis of novel 1-[2-(benzylthio)ethyl]-substituted dihydropyrimidine derivatives. This two-step approach is amenable to the generation of a diverse library of compounds for screening in drug discovery programs by varying the aldehyde and 1,3-dicarbonyl components in the Biginelli reaction. The starting materials are readily available, and the reactions are straightforward to perform using standard laboratory techniques.
References
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
Metal Complex Formation with 2-(Benzylthio)ethanamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of metal complexes formed with the ligand 2-(Benzylthio)ethanamine. This thioether amine ligand shows promise in the formation of stable complexes with various transition metals, opening avenues for investigation in medicinal chemistry, catalysis, and materials science.
Introduction to this compound and its Metal Complexes
This compound, a bidentate ligand, coordinates to metal ions through its primary amine and thioether sulfur atom. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable chelates with a range of transition metals, including but not limited to copper(II), nickel(II), and palladium(II). The benzyl group attached to the sulfur atom can influence the steric and electronic properties of the resulting metal complexes, potentially impacting their biological activity and catalytic efficacy.
Initial studies have confirmed the successful synthesis and basic characterization of copper(II) and nickel(II) complexes with 2-(benzylthio)ethylamine. These complexes are opening doors to further exploration of their therapeutic and catalytic potential. Research into structurally similar thioether amine metal complexes has revealed promising anticancer and antimicrobial properties, suggesting that this compound complexes may also exhibit significant biological activity.
Synthesis of Metal Complexes
While specific, detailed protocols for all potential metal complexes of this compound are not extensively documented, the following general procedures, adapted from the synthesis of similar thioether amine complexes, can be employed.
General Protocol for the Synthesis of Dihalo-[this compound]metal(II) Complexes (M = Cu, Ni)
This protocol describes a general method for synthesizing metal(II) halide complexes with this compound.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Ligand Preparation: Dissolve this compound hydrochloride in a minimal amount of distilled water. Add a stoichiometric amount of aqueous NaOH to neutralize the hydrochloride and liberate the free amine. The free amine can be extracted with a suitable organic solvent like dichloromethane and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the oily free ligand.
-
Complexation: Dissolve the free this compound ligand in ethanol. In a separate flask, dissolve an equimolar amount of the desired metal(II) chloride hexahydrate in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for 2-4 hours, during which a precipitate may form.
-
If no precipitate forms, the solution can be gently heated to reflux for 1-2 hours to facilitate complex formation.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.
-
The solid complex is dried in a desiccator over silica gel.
Protocol for the Synthesis of Di[2-(benzylthio)ethylamine)]dinitronickel(II)
This protocol is based on the reported synthesis of a specific nickel(II) nitro complex.
Materials:
-
This compound (free base)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ethanol
Procedure:
-
Dissolve nickel(II) nitrate hexahydrate in ethanol.
-
In a separate flask, dissolve this compound (2 molar equivalents) in ethanol.
-
Slowly add the ligand solution to the nickel(II) nitrate solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting solid product is isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to the metal center.
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |
| N-H stretch | 3300 - 3500 | Shift to lower frequency |
| C-S stretch | 600 - 800 | Shift to lower frequency |
| M-N stretch | - | Appearance of a new band in the far-IR region (400-600 cm⁻¹) |
| M-S stretch | - | Appearance of a new band in the far-IR region (300-400 cm⁻¹) |
Table 1: Expected IR Spectral Shifts upon Complexation.
UV-Visible Spectroscopy
Electronic spectroscopy provides information about the d-d electronic transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry.
| Metal Ion | Coordination Geometry | Expected λmax (nm) |
| Cu(II) | Distorted Octahedral | 600 - 900 |
| Ni(II) | Octahedral | 390-450, 650-750, ~1000 |
| Pd(II) | Square Planar | 350 - 450 |
Table 2: Typical UV-Visible Absorption Maxima for Selected Metal Complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Protons and carbons near the coordination sites will exhibit shifts in their resonance frequencies upon complexation.
Elemental Analysis and Mass Spectrometry
These techniques are crucial for determining the empirical formula and confirming the molecular weight of the synthesized complexes.
Potential Applications in Drug Development
While direct biological data for this compound metal complexes is limited, studies on analogous thioether amine complexes suggest significant potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The increased lipophilicity of the complexes can facilitate their transport across microbial cell membranes.
| Complex Type | Organism | Reported MIC/IC50 Values (µM) |
| Thioether Amine Ni(II) Complexes | Staphylococcus aureus | 6.25 - 50 |
| Thioether Amine Cu(II) Complexes | Escherichia coli | 12.5 - 100 |
Table 3: Comparative Antimicrobial Activity of Structurally Similar Thioether Amine Metal Complexes.
Proposed Experimental Protocol for Antimicrobial Screening:
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against a panel of pathogenic bacteria and fungi.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 2-(Benzylthio)ethanamine using High-Performance Liquid Chromatography (HPLC). The method is suitable for various applications, including purity assessment, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is a primary amine containing a benzylthio group. Accurate and reliable quantification of this compound is essential in drug development and research for ensuring quality and understanding its behavior in biological systems. Due to the presence of a benzene ring, the molecule possesses inherent ultraviolet (UV) absorbance, allowing for direct detection. For enhanced sensitivity, a pre-column derivatization method is also presented. This application note details a robust reversed-phase HPLC method for its analysis.
Principle of the Method
The primary method involves the separation of this compound from other components in a sample mixture using reversed-phase HPLC with a C18 column. The compound is detected by its native UV absorbance. For trace-level analysis, a pre-column derivatization step with o-Phthalaldehyde (OPA) is described, which significantly enhances the detection sensitivity by forming a highly fluorescent isoindole derivative.
Experimental Protocols
Direct UV Detection Method
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
3.1.1. Materials and Reagents
-
This compound hydrochloride (Reference Standard, purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 256 nm. The benzyl group in the molecule provides UV absorbance, with benzylamine having maxima around 206 nm and 256 nm[1].
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Methanol and Water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For other matrices, appropriate extraction and clean-up procedures may be necessary.
Pre-column Derivatization Method with OPA for Fluorescence Detection
This method is recommended for applications requiring high sensitivity, such as bioanalysis. Aliphatic amines can be derivatized to introduce a fluorophore, enabling highly sensitive detection[2][3][4]. OPA reacts with primary amines to form fluorescent derivatives[5].
3.2.1. Additional Materials and Reagents
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
3.2.2. Reagent Preparation
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with sodium hydroxide.
-
OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute to 10 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily.
3.2.3. Derivatization Protocol
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of the OPA/Thiol reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system within 5 minutes.
3.2.4. Instrumentation and Chromatographic Conditions
-
HPLC System: As above, but with a Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Similar gradient profile as the UV method, to be optimized for the derivatized product.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.
Data Presentation
The following tables summarize typical validation parameters for the HPLC analysis of this compound. The data presented here is representative and should be verified for specific laboratory conditions.
Table 1: System Suitability Parameters (Direct UV Method)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Table 2: Method Validation Summary (Direct UV Method)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Visualizations
Diagram 1: Experimental Workflow for Direct UV Analysis
Caption: Workflow for the direct HPLC-UV analysis of this compound.
Diagram 2: Experimental Workflow for Pre-column Derivatization with OPA
Caption: Workflow for the HPLC analysis of this compound with OPA derivatization.
References
Application Notes and Protocols for 2-(Benzylthio)ethanamine as a Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylthio)ethanamine is a heterobifunctional linker that possesses a primary amine and a protected thiol group in the form of a benzyl thioether. This structure allows for a two-step sequential bioconjugation strategy. The primary amine can be readily conjugated to biomolecules through well-established methods, such as reaction with N-hydroxysuccinimide (NHS) esters. The benzyl protecting group on the thiol can then be cleaved under specific conditions to reveal a free sulfhydryl group, which is available for subsequent conjugation to thiol-reactive moieties like maleimides. This approach is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the conjugation chemistry is essential. The thioether linkage formed in the final conjugate offers greater stability compared to disulfide bonds, although it can be susceptible to retro-Michael addition if formed with a maleimide.
Principle of Application
The use of this compound as a linker involves a two-stage process. In the first stage, the primary amine of the linker is coupled to a biomolecule, typically to surface-exposed lysine residues or the N-terminus. In the second stage, the S-benzyl protecting group is removed to expose the thiol, which can then react with a second molecule of interest. This strategy provides control over the conjugation process and allows for the purification of the intermediate conjugate before proceeding to the final reaction.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Amine Coupling
This protocol describes the conjugation of the linker to an antibody (or other protein) containing accessible lysine residues.
Materials:
-
Antibody (or protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester crosslinker (e.g., NHS-PEG4-Maleimide, if direct conjugation of a maleimide-containing payload is desired after deprotection, or a simple NHS ester to activate a payload)
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.4; Borate buffer, pH 8.5
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Linker Activation (if necessary): If conjugating to a payload that needs activation, dissolve the payload containing a carboxyl group and an NHS ester in anhydrous DMF.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody solution with a 10-20 fold molar excess of the NHS-activated payload or a suitable NHS-ester crosslinker.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule (if it has a chromophore).
Protocol 2: Deprotection of the Benzyl Thioether to Yield a Free Thiol
This protocol outlines the removal of the S-benzyl group to expose the reactive thiol.
Materials:
-
S-benzylated antibody conjugate from Protocol 1
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Dry ice/acetone bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Lyophilization: Lyophilize the S-benzylated antibody conjugate to remove all water.
-
Reaction Vessel Setup: Place the lyophilized conjugate in a flask equipped with a cold finger condenser under an inert atmosphere.
-
Condensation of Ammonia: Cool the condenser with a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.
-
Sodium Addition: Once the conjugate is dissolved or suspended in the liquid ammonia, add small pieces of sodium metal until a persistent blue color is observed.
-
Quenching: After the reaction is complete (typically a few minutes), quench the reaction by adding ammonium chloride.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate under a stream of inert gas.
-
Purification: Resuspend the residue in a suitable buffer and purify immediately using a desalting column to remove salts and byproducts.
Protocol 3: Conjugation of a Thiol-Reactive Payload
This protocol describes the final step of conjugating a thiol-reactive molecule (e.g., a maleimide-activated drug) to the deprotected antibody.
Materials:
-
Thiol-containing antibody from Protocol 2
-
Maleimide-activated payload
-
Reaction buffer: PBS, pH 7.0, containing 1 mM EDTA
-
Anhydrous DMF or DMSO
-
Desalting columns
Procedure:
-
Payload Preparation: Dissolve the maleimide-activated payload in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Immediately after purification, add a 5-10 fold molar excess of the dissolved maleimide payload to the thiol-containing antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
Purification: Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and byproducts.
-
Characterization: Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.
Quantitative Data Summary
The following table summarizes typical quantitative data that would be collected during the bioconjugation process using this compound. Note: As this is a proposed application, these are representative values based on similar bioconjugation strategies.
| Parameter | Typical Value/Range | Method of Determination |
| Linker Incorporation | ||
| Degree of Labeling (DOL) | 2 - 8 linkers/antibody | UV-Vis Spectroscopy, Mass Spectrometry |
| Deprotection Efficiency | ||
| Thiol Unmasking | > 90% | Ellman's Assay |
| Final Conjugation | ||
| Drug-to-Antibody Ratio (DAR) | 2 - 4 drugs/antibody | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | > 85% | HPLC, SDS-PAGE |
| Final Conjugate Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| Aggregate Formation | < 5% | Size-Exclusion Chromatography (SEC) |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of functional groups in the proposed bioconjugation strategy.
Surface Modification of Nanoparticles with 2-(Benzylthio)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for biomedical applications, including targeted drug delivery, advanced imaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 2-(Benzylthio)ethanamine is a bifunctional ligand that offers a robust thiol anchor for covalent attachment to noble metal nanoparticles (e.g., gold, silver) and a terminal primary amine group for subsequent bioconjugation.
The benzylthio group provides a stable linkage to the nanoparticle surface, leveraging the strong affinity between sulfur and gold. The terminal amine group serves as a versatile chemical handle for the covalent attachment of a wide range of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), and therapeutic payloads. This functionalization strategy allows for the creation of multifunctional nanoparticle systems with tailored properties for specific biomedical applications.
These application notes provide a comprehensive overview of the surface modification of nanoparticles with this compound, including detailed experimental protocols, characterization data for analogous systems, and potential applications in drug development.
Data Presentation
While specific quantitative data for nanoparticles functionalized with this compound is not extensively available in the literature, the following tables summarize representative data from studies on gold nanoparticles (AuNPs) functionalized with the closely related compound, benzylthiol. This data provides a reasonable expectation for the physicochemical properties of nanoparticles modified with this compound, though empirical verification is essential.
Table 1: Physicochemical Characterization of Benzylthiol-Functionalized Gold Nanoparticles [1]
| Au/S Molar Ratio | Average Nanoparticle Diameter (nm) | Size Distribution (± nm) |
| 0.75:1 | 2.8 | 0.5 |
| 1.5:1 | 4.5 | 0.6 |
| 6:1 | 7.2 | 1.0 |
| 15:1 | 9.0 | 1.5 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Benzylthiol-Functionalized AuNPs [1]
| Element | Binding Energy (eV) | Interpretation |
| Au 4f₇/₂ | 84.0 | Metallic Gold (Au⁰) |
| S 2p₃/₂ | 162.1 | Thiolate bound to Gold (Au-S) |
| C 1s | 284.8 | Adventitious Carbon, Benzyl Group |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and surface modification of gold nanoparticles with this compound, based on established methods for similar thiol-functionalized nanoparticles.[1] Optimization may be required for specific nanoparticle types and sizes.
Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Ultrapure water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.
-
In a round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while stirring.
-
Store the citrate-capped AuNP solution at 4°C.
Protocol 2: Surface Modification with this compound (Ligand Exchange)
This protocol details the surface functionalization of pre-synthesized gold nanoparticles via a ligand exchange reaction.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound
-
Ethanol (200 proof)
-
Ultrapure water
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
In a clean glass vial, add a defined volume of the AuNP solution.
-
While stirring, add the this compound stock solution to the AuNP solution. The final molar ratio of this compound to gold atoms should be optimized. A starting point is a significant molar excess of the thiol.
-
Incubate the reaction mixture for 12-24 hours at room temperature with gentle stirring to facilitate complete ligand exchange.
-
Purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Carefully remove the supernatant, which contains excess ligand and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ultrapure water or a buffer of choice (e.g., PBS, pH 7.4). Sonication may be necessary to ensure complete redispersion.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound ligands.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for characterization and subsequent applications.
Protocol 3: Characterization of Functionalized Nanoparticles
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the formation and stability of AuNPs.
-
Procedure: Acquire the UV-Vis spectrum of the nanoparticle solution (typically from 400 to 700 nm).
-
Expected Result: A characteristic surface plasmon resonance (SPR) peak around 520 nm for spherical AuNPs. A shift in the SPR peak after functionalization can indicate changes in the local refractive index at the nanoparticle surface.
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure: Analyze the nanoparticle suspension using a DLS instrument.
-
Expected Result: An increase in the hydrodynamic diameter after surface modification due to the presence of the ligand shell. A low polydispersity index (PDI) indicates a monodisperse sample.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the nanoparticle core.
-
Procedure: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the grid using a TEM.
-
Expected Result: Images showing the size and shape of the metallic core of the nanoparticles.
4. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition and chemical state of the nanoparticle surface.
-
Procedure: Analyze a dried sample of the functionalized nanoparticles using an XPS instrument.
-
Expected Result: Presence of Au, S, C, and N peaks. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.
Mandatory Visualizations
References
Application Notes and Protocols for the Deprotection of the S-benzyl Group from 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-benzyl group is a widely utilized protecting group for thiols due to its stability under a range of chemical conditions. Its effective removal is a critical step in many synthetic pathways, particularly in the synthesis of pharmaceuticals and other bioactive molecules where a free thiol is required for subsequent reactions or biological activity. 2-(Benzylthio)ethanamine serves as a key intermediate, and its deprotection to yield 2-aminoethanethiol (cysteamine) is a crucial transformation.
This document provides detailed application notes and experimental protocols for the deprotection of the S-benzyl group from this compound. The primary method discussed is the Birch reduction, a classical and highly effective method for this transformation. Alternative methods, including catalytic transfer hydrogenation and oxidative cleavage, are also presented to offer a broader range of options depending on substrate compatibility and available laboratory resources.
Deprotection Methods Overview
The selection of an appropriate deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired reaction scale, and safety considerations.
-
Birch Reduction (Sodium in Liquid Ammonia): This is a powerful and widely used method for the cleavage of benzyl thioethers. It involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, which generates solvated electrons that effect the reductive cleavage.[1][2] This method is highly efficient but requires specialized equipment for handling liquid ammonia and alkali metals.[1]
-
Catalytic Transfer Hydrogenation: A safer alternative to traditional catalytic hydrogenation with hydrogen gas, this method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][4] It is a versatile and convenient method suitable for many laboratory settings.
-
Oxidative Cleavage: This approach utilizes oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to remove the benzyl group.[5][6][7] It is particularly useful when the substrate contains functional groups that are sensitive to reductive conditions.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deprotection of various S-benzyl thioethers using different methodologies. This data is intended to provide a comparative overview to aid in method selection.
| Method | Substrate | Reagents/Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Birch Reduction | S-Benzyl-protected Peptide | Na, liquid NH₃ | NH₃ | -78 to -33 | 0.25 - 0.5 | Good | [1] |
| S-Benzyl Thioether (General) | Na, liquid NH₃ | NH₃ | -33 | 0.5 - 2 | High | [2] | |
| Catalytic Transfer | O-Benzyl Protected Carbohydrate | 10% Pd/C, HCOOH | MeOH | Reflux | 0.5 - 2 | 85 - 95 | [3] |
| Hydrogenation | N-Benzyl Protected Amino Acid | 10% Pd/C, HCOONH₄ | MeOH | Reflux | 0.5 - 1 | 90 - 98 | [4] |
| Oxidative Cleavage | Benzyl Ether | DDQ (catalytic), TBN, O₂ | CH₂Cl₂ | rt | < 4 | 84 - 96 | [5] |
| 4-O-Benzyl Rhamnopyranoside | DDQ (2.3 eq) | CH₂Cl₂/H₂O | 0 to rt | 1.5 - 4 | 60 - 78 | [8] |
Experimental Protocols
Protocol 1: Deprotection via Birch Reduction (Sodium in Liquid Ammonia)
This protocol is a highly effective method for the cleavage of the S-benzyl group.
Materials:
-
This compound hydrochloride
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium chloride (NH₄Cl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is completely dry. Flame-dry the glassware under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume (approximately 10-20 mL per mmol of substrate).
-
Substrate Addition: Dissolve the this compound hydrochloride in a minimal amount of a suitable co-solvent like anhydrous THF or diethyl ether. Add this solution dropwise to the liquid ammonia with gentle stirring.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-polar byproducts like toluene. The aqueous layer contains the desired 2-aminoethanethiol.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the deprotection reaction and the general experimental workflow for the Birch reduction.
References
- 1. peptide.com [peptide.com]
- 2. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(Benzylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Benzylthio)ethanamine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a robust two-step process commencing with the S-alkylation of cysteamine with benzyl chloride to yield the free base, this compound. This intermediate is subsequently converted to its hydrochloride salt to improve stability and handling. Detailed experimental protocols for both laboratory and pilot-scale batches are presented, along with critical process parameters, safety considerations, and analytical methods for quality control. All quantitative data is summarized for clear comparison, and key workflows are visualized using diagrams.
Synthesis Pathway Overview
The synthesis of this compound hydrochloride is achieved through a two-step reaction pathway. The first step is a nucleophilic substitution (S-alkylation) where the thiol group of cysteamine attacks the electrophilic benzylic carbon of benzyl chloride. The resulting free amine is then protonated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Chemical synthesis pathway for this compound hydrochloride.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Grade/Specification |
| Cysteamine hydrochloride | ≥98% |
| Benzyl chloride | ≥99%, Reagent grade |
| Sodium hydroxide (NaOH) | Pellets, ≥97% |
| Ethanol (EtOH) | Anhydrous, ≥99.5% |
| Diethyl ether (Et₂O) | Anhydrous, ≥99% |
| Hydrochloric acid (HCl) | 2M solution in diethyl ether |
| Glass-lined reactor | Appropriate volume for scale |
| Mechanical stirrer | Overhead, with inert gas inlet |
| Condenser | Allihn or Liebig type |
| Temperature probe | Calibrated |
| Addition funnel | Pressure-equalizing |
| Filtration apparatus | Buchner funnel or Nutsche filter |
| Vacuum drying oven |
Safety Precautions: Benzyl chloride is a lachrymator and a potential carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is exothermic and should be cooled appropriately.
Protocol 1: Laboratory Scale Synthesis (0.5 mol)
Step 1: Synthesis of this compound (Free Base)
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, temperature probe, and a nitrogen inlet.
-
Dissolve cysteamine hydrochloride (56.8 g, 0.5 mol) in 500 mL of deionized water.
-
In a separate beaker, prepare a solution of sodium hydroxide (40.0 g, 1.0 mol) in 200 mL of deionized water. Cool this solution in an ice bath.
-
Slowly add the cold NaOH solution to the cysteamine hydrochloride solution with vigorous stirring, keeping the temperature below 20°C. This neutralizes the hydrochloride and deprotonates the thiol.
-
To this solution, add 500 mL of ethanol.
-
Slowly add benzyl chloride (63.3 g, 0.5 mol) to the reaction mixture dropwise over 30 minutes. An exothermic reaction will be observed. Maintain the internal temperature between 40-50°C using a water bath.
-
After the addition is complete, heat the mixture to reflux (approx. 75-80°C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloride spot has disappeared.
-
Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a pale yellow oil.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the crude this compound oil in 400 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
With stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation of the white solid is complete and the solution becomes acidic (test with pH paper). Approximately 275 mL will be required.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Pilot Plant Scale-up (10.0 mol)
Step 1: Synthesis of this compound (Free Base)
-
Charge a 100 L glass-lined reactor with deionized water (20 L) and cysteamine hydrochloride (1.14 kg, 10.0 mol).
-
Start agitation and ensure the solid is fully dissolved.
-
In a separate vessel, dissolve sodium hydroxide (0.80 kg, 20.0 mol) in deionized water (10 L). Cool the solution to below 20°C.
-
Slowly pump the NaOH solution into the reactor, maintaining the internal temperature below 25°C via the reactor jacket.
-
Add ethanol (20 L) to the reactor.
-
Charge benzyl chloride (1.27 kg, 10.0 mol) to an addition vessel and add it to the reactor over a period of 1-2 hours, maintaining the batch temperature at 40-50°C.
-
Once the addition is complete, heat the reactor to a gentle reflux (75-80°C) and hold for 3-5 hours.
-
Take an in-process control (IPC) sample for TLC or HPLC analysis to confirm reaction completion.
-
Cool the reactor to 30°C.
-
Arrange the reactor for distillation and remove the ethanol under vacuum until distillation ceases.
-
Add diethyl ether (40 L) to the remaining aqueous solution and agitate for 20 minutes. Stop agitation, allow the layers to separate, and transfer the upper organic layer to a separate vessel.
-
Repeat the extraction with another 20 L of diethyl ether.
-
Combine the organic extracts and transfer them back to the clean reactor.
-
Perform a brine wash (10 L) and separate the layers.
-
Distill off the diethyl ether under vacuum to obtain the crude free base oil.
Step 2: Synthesis of this compound Hydrochloride
-
To the crude oil in the reactor, add anhydrous diethyl ether (30 L).
-
Cool the reactor jacket to 0-5°C.
-
Slowly charge a 2M solution of HCl in diethyl ether (approx. 5.5 L) into the reactor, maintaining the internal temperature below 10°C.
-
Once the addition is complete, agitate the resulting slurry at 0-5°C for 1 hour.
-
Discharge the slurry and filter using a Nutsche filter under a nitrogen blanket.
-
Wash the product cake with cold, fresh diethyl ether (2 x 10 L).
-
Dry the final product in a vacuum dryer at 40-50°C until the loss on drying (LOD) is <0.5%.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic scales.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Lab Scale (0.5 mol) | Pilot Scale (10.0 mol) | Molar Eq. |
| Cysteamine HCl | 56.8 g | 1.14 kg | 1.0 |
| Sodium Hydroxide | 40.0 g | 0.80 kg | 2.0 |
| Benzyl Chloride | 63.3 g | 1.27 kg | 1.0 |
| HCl (in 2M Et₂O) | ~275 mL | ~5.5 L | ~1.1 |
Table 2: Process Parameters and Typical Results
| Parameter | Lab Scale | Pilot Scale |
| S-Alkylation | ||
| Reaction Time | 3 hours | 3-5 hours |
| Reaction Temp. | Reflux (~80°C) | Reflux (~80°C) |
| Salt Formation | ||
| Reaction Temp. | 0-5°C | 0-10°C |
| Overall Performance | ||
| Typical Yield | 1.7 - 1.8 kg | 75-85% |
| Purity (HPLC) | ≥98.5% | ≥98.5% |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the scale-up synthesis and purification process.
Caption: Logical workflow for the scale-up synthesis of the target compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzylthio)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzylthio)ethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient laboratory-scale synthesis involves the S-alkylation of cysteamine hydrochloride with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base. A typical procedure utilizes a base like lithium hydroxide (LiOH) in a mixed solvent system of ethanol and water. This method generally provides high yields of the desired product.
Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Poor Quality of Cysteamine: Cysteamine hydrochloride is hygroscopic and can degrade over time. Ensure you are using a fresh, dry batch of the reagent.
-
Oxidation of Cysteamine: The thiol group in cysteamine is susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of the disulfide byproduct, cystamine. To mitigate this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the cysteamine hydrochloride, leading to a poor nucleophile concentration and consequently, a low yield. Ensure you are using the correct stoichiometry of the base.
-
Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. If the temperature is too low or the reaction time is too short, the conversion to the product will be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Inefficient Extraction: During the workup, ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane) to maximize the recovery of the product.
Q3: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the common byproducts in this synthesis?
A3: Several byproducts can form during the synthesis of this compound. The most common ones are:
-
Cystamine: Formed from the oxidative dimerization of cysteamine.
-
N-Benzyl-2-(benzylthio)ethanamine: Resulting from the N-alkylation (overalkylation) of the product.
-
N,N-Dibenzyl-2-(benzylthio)ethanamine: Formed from further N-alkylation of the N-benzyl byproduct.
-
Dibenzyl sulfide and Dibenzyl disulfide: These are less common but can arise from side reactions, especially if there are impurities in the starting materials or if reaction conditions are not well-controlled.
Q4: How can I minimize the formation of the N-benzylated byproduct?
A4: The formation of N-benzyl-2-(benzylthio)ethanamine is a common issue due to the nucleophilicity of the primary amine in the product. To suppress this overalkylation, you can:
-
Control Stoichiometry: Use a slight excess of cysteamine hydrochloride relative to the benzyl halide. This increases the probability of the benzyl halide reacting with the starting material rather than the product.
-
Slow Addition of Benzyl Halide: Add the benzyl halide to the reaction mixture slowly and in a controlled manner. This maintains a low concentration of the alkylating agent, favoring the more reactive thiol over the amine.
-
Temperature Control: Running the reaction at a moderate temperature can help control the rate of the N-alkylation reaction, which may have a higher activation energy than the desired S-alkylation.
Q5: My purified product is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?
A5: Discoloration in the final product is often due to the presence of oxidized impurities. The thioether moiety in this compound can be susceptible to oxidation to the corresponding sulfoxide or sulfone, which can be colored. To remove these impurities, you can:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: If charcoal treatment is not effective, purification by column chromatography on silica gel is a reliable method to separate the desired product from more polar, colored impurities.
Data Presentation
The following table summarizes the common byproducts observed in the synthesis of this compound. While exact quantitative data is highly dependent on specific reaction conditions, this table provides a qualitative overview.
| Byproduct Name | Chemical Structure | Formation Pathway | Typical Level |
| Cystamine | (SCH₂CH₂NH₂)₂ | Oxidation of Cysteamine | Minor to Major |
| N-Benzyl-2-(benzylthio)ethanamine | C₆H₅CH₂SCH₂CH₂NHCH₂C₆H₅ | N-Alkylation of Product | Minor |
| N,N-Dibenzyl-2-(benzylthio)ethanamine | C₆H₅CH₂SCH₂CH₂N(CH₂C₆H₅)₂ | Di-N-Alkylation of Product | Trace to Minor |
| Dibenzyl sulfide | (C₆H₅CH₂)₂S | Side reaction of benzyl halide | Trace |
| Dibenzyl disulfide | (C₆H₅CH₂S)₂ | Side reaction of benzyl halide | Trace |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
Cysteamine hydrochloride
-
Benzyl bromide (or benzyl chloride)
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
In a round-bottom flask, dissolve lithium hydroxide (10.2 mmol) in a mixture of 5 mL of water and 15 mL of ethanol.
-
To this solution, add cysteamine hydrochloride (5 mmol).
-
With continuous stirring, add benzyl bromide (5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at 35°C for 40 minutes.
-
After the reaction is complete (as monitored by TLC), remove the ethanol under reduced pressure.
-
Add 20 mL of water to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Mandatory Visualization
Caption: Reaction scheme showing the desired synthesis pathway and common byproducts.
Caption: A troubleshooting workflow for addressing low yield and purity issues.
Technical Support Center: Optimizing S-Benzylation of Cysteamine
Welcome to the technical support center for the S-benzylation of cysteamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the S-benzylation of cysteamine with a benzyl halide?
The S-benzylation of cysteamine with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol group (-SH) of cysteamine is first deprotonated by a base to form a more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a stable thioether bond.
Q2: Why is my cysteamine degrading during the reaction?
Cysteamine is highly susceptible to oxidation, especially under alkaline conditions, which are often required for the S-benzylation reaction.[1] The primary degradation product is cystamine, the disulfide dimer of cysteamine. This oxidation is catalyzed by the presence of oxygen and metal ions.[1] To minimize degradation, it is crucial to use degassed solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the common side reactions in the S-benzylation of cysteamine?
The most common side reaction is the N-benzylation of the primary amine group of cysteamine, leading to the formation of N-benzylcysteamine and N,S-dibenzylcysteamine. The amino group can also be deprotonated by the base, although it is generally less nucleophilic than the thiolate. The extent of N-alkylation versus S-alkylation can be influenced by the reaction conditions. Another potential side reaction is the oxidation of cysteamine to cystamine, as mentioned previously.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting materials (cysteamine and benzyl halide) and the product (S-benzylcysteamine), as well as any potential byproducts (e.g., N,S-dibenzylcysteamine and cystamine). Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q5: What is the best way to purify the S-benzylcysteamine product?
Purification of S-benzylcysteamine can typically be achieved by column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. Alternatively, if the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[3][4][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the thiol group effectively. 2. Poor Quality Reagents: The cysteamine may have oxidized, or the benzyl halide may have degraded. 3. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base: Consider switching from a weaker base like potassium carbonate to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Verify Reagent Quality: Use fresh, high-quality cysteamine and benzyl halide. Consider purifying the benzyl halide before use if it appears discolored. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC. |
| Formation of N-Benzylated Byproducts | 1. Strongly Basic Conditions: Highly basic conditions can lead to deprotonation of the amino group, increasing its nucleophilicity. 2. Excess Benzyl Halide: Using a large excess of the benzylating agent can drive the reaction towards di-substitution. | 1. Optimize Base Stoichiometry: Use the minimum amount of base required for efficient S-benzylation. A slight excess (1.1-1.5 equivalents) is often sufficient. 2. Control Reagent Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the benzyl halide. Add the benzyl halide slowly to the reaction mixture. |
| Presence of Cystamine in the Product | 1. Oxygen in the Reaction Mixture: Cysteamine readily oxidizes in the presence of oxygen, especially under basic conditions.[1] 2. Presence of Metal Ion Catalysts: Trace metal ions can catalyze the oxidation of thiols.[1] | 1. Use Degassed Solvents: Degas the solvent by bubbling with an inert gas (nitrogen or argon) before use. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 3. Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester catalytic metal ions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation during Workup: The product and starting materials may act as surfactants, leading to emulsions during aqueous extraction. 2. Co-elution of Product and Byproducts: The polarity of the desired product and byproducts may be very similar, making chromatographic separation challenging. | 1. Break Emulsions: During aqueous workup, add brine (saturated NaCl solution) to help break any emulsions. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
General Protocol for S-Benzylation of Cysteamine
This protocol provides a starting point for the S-benzylation of cysteamine. Optimization of the base, solvent, and temperature may be necessary to achieve the best results for a specific benzyl halide.
Materials:
-
Cysteamine hydrochloride
-
Benzyl bromide (or other benzyl halide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add cysteamine hydrochloride (1.0 eq) and anhydrous DMF.
-
Basification: Add potassium carbonate (2.2 eq) to the suspension and stir vigorously at room temperature for 30 minutes to neutralize the hydrochloride and deprotonate the thiol.
-
Addition of Benzyl Halide: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-benzylcysteamine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the S-benzylation of cysteamine. These are starting points, and optimization is often required.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) | The choice of base affects the reaction rate and selectivity. Stronger bases may lead to more N-alkylation. |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Aprotic polar solvents are generally preferred to dissolve the reactants. |
| Temperature | Room Temperature | 0 °C to Room Temperature | 60 °C | Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Benzylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl bromide is generally more reactive than benzyl chloride. | |
| Molar Ratio (Cysteamine:Base:Halide) | 1 : 2.2 : 1.1 | 1 : 1.1 : 1.05 | 1 : 1.5 : 1.1 | Stoichiometry should be carefully controlled to minimize side reactions. |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good | Yields are highly dependent on the specific conditions and substrate. |
Visualizations
Caption: Experimental workflow for the S-benzylation of cysteamine.
Caption: Troubleshooting logic for low yield in S-benzylation.
Caption: Reaction mechanism for S-benzylation of cysteamine.
References
Technical Support Center: Purification of 2-(Benzylthio)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(benzylthio)ethanamine from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Unreacted starting materials: Cysteamine (or its salt) and benzyl chloride (or other benzylating agent).
-
Over-alkylation product: N,S-dibenzylcysteamine, where the amine has also been benzylated.
-
Oxidation product: Dibenzyl disulfide, formed from the oxidation of benzyl mercaptan, which can be present as an impurity or formed during the reaction.
-
Byproducts from starting materials: Impurities present in the starting benzyl chloride, such as benzaldehyde, benzyl alcohol, and toluene, may be carried through the reaction.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[2][3][4] A suitable eluent system can distinguish between the product and major impurities. Visualization can be achieved using UV light (for aromatic compounds), and specific stains like ninhydrin (for primary amines) or potassium permanganate (for the thioether).[5][6][7]
Q3: My purified product is a yellow or brown oil. What causes this discoloration and how can I remove it?
A3: A yellow or brown hue can indicate the presence of oxidized impurities or residual starting materials. The thioether moiety is susceptible to oxidation. To remove colored impurities, you can try treatment with activated charcoal during a solvent-based purification step or perform column chromatography, as the colored impurities will likely have different retention times.
Q4: What is the best method to remove the unreacted starting materials?
A4: Unreacted cysteamine, being a water-soluble amine salt, can typically be removed by an aqueous wash of the reaction mixture. Benzyl chloride can be removed by distillation under reduced pressure or by column chromatography.
Q5: I am having trouble separating the desired product from the N,S-dibenzylcysteamine byproduct. What should I do?
A5: Separation of the mono- and di-benzylated products can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often effective. Alternatively, a buffer-assisted liquid-liquid extraction could be employed to separate the primary amine (product) from the secondary amine (byproduct).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up. - Suboptimal column chromatography conditions. | - Monitor the reaction by TLC to ensure completion. - Minimize the number of extractions and avoid emulsions. - Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Multiple spots on TLC after purification | - Inefficient purification method. - Co-elution of impurities during column chromatography. - Product degradation on silica gel. | - Re-purify using a different technique (e.g., vacuum distillation if thermally stable, or a different chromatography adsorbent like alumina). - Use a shallower solvent gradient in column chromatography. - Deactivate the silica gel with triethylamine before use to prevent streaking and degradation of the amine. |
| Product appears oily and does not solidify, even though it is reported as a solid (as the HCl salt) | - The free base of this compound is an oil at room temperature. - Presence of solvent impurities. | - The product is likely the free base. If the solid hydrochloride salt is desired, it can be prepared by treating a solution of the free base with HCl. - Ensure all solvent is removed under high vacuum. |
| A white solid precipitates during the reaction or work-up. | - This could be the salt of cysteamine if a base is used in the reaction. - It could be dibenzyl disulfide, which is a solid at room temperature. | - Analyze the solid by TLC or other analytical methods to identify it. - Dibenzyl disulfide can be removed by recrystallization or column chromatography.[2][3] |
Experimental Protocols
Protocol 1: General Synthesis and Work-up (Adapted from general S-alkylation procedures)
This protocol describes a general method for the synthesis of this compound followed by a standard work-up procedure.
Materials:
-
Cysteamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (2 equivalents) in water dropwise, keeping the temperature below 10 °C.
-
Add ethanol to the reaction mixture.
-
To the stirred solution, add benzyl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic and basic impurities.
-
Dissolve the crude product from Protocol 1 in an organic solvent like dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove any unreacted primary amine starting material. The desired product will also likely partition into the acidic aqueous phase.
-
Separate the aqueous layer. To this aqueous layer, add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to regenerate the free amine.
-
Extract the now basic aqueous solution with fresh organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt, and evaporate the solvent to yield the purified free base.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (neutral or deactivated with triethylamine).
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent should be determined by TLC, aiming for an Rf value of ~0.3 for the product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Purification by Vacuum Distillation
This method is suitable if the product is thermally stable and has a sufficiently high boiling point.
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure. The exact boiling point at reduced pressure is not well-documented, so careful monitoring is required.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |
| This compound | C₉H₁₃NS | 167.27 | Oil | 1007-54-1 |
| This compound HCl | C₉H₁₄ClNS | 203.73 | Solid | 22572-33-4[8][9][10][11] |
| Dibenzyl disulfide | C₁₄H₁₄S₂ | 246.40 | Solid | 150-60-7 |
| N,S-Dibenzylcysteamine | C₁₆H₁₉NS | 257.40 | - | - |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for addressing low purity of this compound after initial purification.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. TLC stains [reachdevices.com]
- 8. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]
- 11. beta-(Benzylthio)ethylamine hydrochloride | C9H14ClNS | CID 31197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Benzylthio)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-(Benzylthio)ethanamine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the S-alkylation of cysteamine with a benzyl halide.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Poor Quality of Starting Materials: Cysteamine is susceptible to oxidation, forming a disulfide dimer which will not participate in the desired reaction. The purity of the benzyl halide is also critical, as impurities can lead to side reactions.
-
Insufficient Base: The base is crucial for the deprotonation of the thiol group in cysteamine to form the more nucleophilic thiolate anion. If the base is too weak or used in an insufficient amount, the reaction will be incomplete.
-
Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and degradation of the product.
-
Formation of Byproducts: Due to the presence of two nucleophilic centers in cysteamine (sulfur and nitrogen), N-alkylation can occur as a side reaction, leading to the formation of N-benzyl and N,N-dibenzyl byproducts.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?
The primary byproducts in this synthesis are typically:
-
Cystamine: The disulfide dimer of cysteamine, formed by oxidation.
-
N-Benzyl-2-(benzylthio)ethanamine: Resulting from alkylation on the nitrogen atom.
-
Dibenzyl sulfide: Can be formed under certain conditions.
-
Unreacted starting materials: Cysteamine and benzyl halide.
Q3: How can I minimize the formation of the N-alkylation byproduct?
The thiol group of cysteamine is a softer nucleophile than the amine group and will preferentially react with the soft electrophile (benzyl halide) under appropriate conditions. To favor S-alkylation over N-alkylation:
-
Control the Stoichiometry: Use a slight excess of the benzyl halide, but avoid a large excess which can promote N-alkylation after the initial S-alkylation.
-
Choice of Base and Solvent: A moderately strong base in a suitable solvent system can selectively deprotonate the thiol. The use of a base like lithium hydroxide in an ethanol/water mixture has been shown to be effective.[1]
-
Reaction Temperature: Lower reaction temperatures generally favor the more nucleophilic sulfur atom.
Q4: What is the best way to purify the final product?
Purification of this compound can typically be achieved through the following methods:
-
Extraction: After the reaction, an aqueous workup can be used to remove inorganic salts and water-soluble impurities.
-
Distillation: The final product can be purified by vacuum distillation.
-
Column Chromatography: If distillation is not feasible or if byproducts have similar boiling points, silica gel column chromatography can be employed.
Data Presentation
The following table summarizes the yields of this compound and its derivatives synthesized from various benzyl halides and cysteamine hydrochloride using a lithium hydroxide-water-ethanol system.[1]
| Entry | Benzyl Halide (Z=substituent, X=halide) | Product (Z=substituent) | Yield (%) |
| 1 | Z = H, X = Br | Z = H | 90 |
| 2 | Z = H, X = Cl | Z = H | 87 |
| 3 | Z = 4-NO₂, X = Br | Z = 4-NO₂ | 95 |
| 4 | Z = 4-NO₂, X = Cl | Z = 4-NO₂ | 92 |
| 5 | Z = 2-NO₂, X = Br | Z = 2-NO₂ | 91 |
| 6 | Z = 2-NO₂, X = Cl | Z = 2-NO₂ | 89 |
| 7 | Z = 4-Cl, X = Br | Z = 4-Cl | 93 |
| 8 | Z = 4-Cl, X = Cl | Z = 4-Cl | 91 |
| 9 | Z = 4-F, X = Br | Z = 4-F | 92 |
| 10 | Z = 4-F, X = Cl | Z = 4-F | 90 |
Experimental Protocols
Synthesis of this compound via S-alkylation of Cysteamine
This protocol is adapted from a reported procedure for the synthesis of β-benzylmercaptoethylamine derivatives.[1]
Materials:
-
Cysteamine hydrochloride
-
Benzyl bromide (or other benzyl halide)
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of the Base Solution: Dissolve lithium hydroxide (2.04 equivalents) in water (5 mL), then add ethanol (15 mL).
-
Reaction Setup: In a separate flask, add the LiOH-water-ethanol solution to cysteamine hydrochloride (1 equivalent).
-
Addition of Benzyl Halide: With continuous stirring, add the benzyl halide (1 equivalent) dropwise to the cysteamine solution.
-
Reaction: Stir the reaction mixture for 40 minutes at 35°C.
-
Work-up:
-
Remove the ethanol in vacuo.
-
To the remaining aqueous solution, add water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Logical Relationships: Causes and Solutions
Caption: Relationship between common problems and their solutions.
References
Preventing oxidation of 2-mercapto-6-methylpyridine starting material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-mercapto-6-methylpyridine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-mercapto-6-methylpyridine?
The primary degradation pathway for 2-mercapto-6-methylpyridine is oxidation. The thiol group (-SH) is susceptible to oxidation, which typically results in the formation of a disulfide-linked dimer, 2,2'-disulfanediylbis(6-methylpyridine). This process can be accelerated by exposure to atmospheric oxygen, light, heat, and the presence of trace metal ions.
Q2: How can I visually identify potential oxidation of my 2-mercapto-6-methylpyridine sample?
While 2-mercapto-6-methylpyridine is typically a light yellow to yellow solid, significant discoloration, such as darkening or the appearance of a brownish tint, may indicate degradation. In solution, the formation of a precipitate or cloudiness can also be a sign of the less soluble disulfide byproduct forming. However, analytical confirmation is always recommended.
Q3: What are the ideal storage conditions for solid 2-mercapto-6-methylpyridine?
To ensure the long-term stability of solid 2-mercapto-6-methylpyridine, it is crucial to minimize its exposure to oxygen, moisture, and light. The recommended storage conditions are summarized in the table below.
Q4: My experiment is sensitive to trace impurities. How can I be sure my 2-mercapto-6-methylpyridine is not oxidized?
For highly sensitive applications, it is recommended to verify the purity of the starting material before use. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the thiol from its disulfide dimer.[1] If oxidation is detected, the material may need to be purified or a fresh batch should be used.
Q5: Are there any chemical additives that can help prevent oxidation in solution?
Yes, for certain applications, the addition of antioxidants or reducing agents can help preserve the thiol form. However, the compatibility of these additives with your specific reaction conditions must be verified.
-
Chelating Agents: Trace metal ions can catalyze thiol oxidation.[2] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to buffered solutions can sequester these metal ions.[1]
-
Reducing Agents: For applications where a reducing environment is acceptable, small amounts of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) can be used to maintain the thiol in its reduced state.[3][4] TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Your experimental results are not reproducible, or the yield of your desired product is lower than expected. This could be due to the degradation of 2-mercapto-6-methylpyridine in your stock or working solutions, leading to a lower effective concentration of the active thiol.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 2-mercapto-6-methylpyridine immediately before use.[1] The thiol group is more prone to oxidation when in solution.
-
Use Deoxygenated Solvents: Before dissolving the compound, purge your solvent with an inert gas such as argon or nitrogen for at least 15-30 minutes to remove dissolved oxygen.[1]
-
Handle Under Inert Atmosphere: Whenever possible, handle solutions of 2-mercapto-6-methylpyridine under an inert atmosphere to prevent exposure to oxygen.
-
Verify Purity: Use an analytical technique like HPLC to check the purity of your solid starting material and freshly prepared solutions to confirm the absence of the disulfide dimer.[1]
Issue 2: Precipitate Formation in Solution
Possible Cause: A precipitate has formed in your solution of 2-mercapto-6-methylpyridine upon standing. This is likely the oxidized disulfide dimer, which may have lower solubility in your chosen solvent system.
Troubleshooting Steps:
-
Confirm Precipitate Identity: If possible, isolate the precipitate and analyze it (e.g., by mass spectrometry) to confirm if it is the disulfide dimer. The expected molecular weight of 2,2'-disulfanediylbis(6-methylpyridine) is approximately 250.37 g/mol .
-
Add a Reducing Agent: If the precipitate is the disulfide, it can often be redissolved by adding a reducing agent like TCEP or DTT, which will convert the disulfide back to the thiol. This is only suitable if the reducing agent does not interfere with your downstream application.
-
Review Solution Preparation and Storage: This is a clear indication that your solution is oxidizing. Re-evaluate your procedure for preparing and handling the solution, ensuring you are using deoxygenated solvents and an inert atmosphere. For any necessary short-term storage of a solution, keep it at 2-8°C and protected from light.[1]
Summary of Recommended Storage and Handling Conditions
| Condition | Solid Form | In Solution |
| Temperature | 2-8°C (Refrigerated) | 2-8°C (Short-term only) |
| Atmosphere | Tightly sealed under inert gas (Argon recommended) | Handle and store under inert gas (Argon or Nitrogen) |
| Light | Protect from light (use amber vials or store in the dark) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator or dry environment | Use anhydrous, deoxygenated solvents |
| Container | Tightly sealed, appropriate for chemical storage | Tightly sealed septum-capped vial or flask |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 2-Mercapto-6-methylpyridine
This protocol describes the preparation of a stock solution with minimal risk of oxidation.
Materials:
-
2-mercapto-6-methylpyridine solid
-
Anhydrous solvent of choice
-
Schlenk flask or septum-capped vial
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of 2-mercapto-6-methylpyridine in a glovebox and add it to the Schlenk flask. If a glovebox is not available, quickly weigh the solid and add it to the flask under a positive flow of inert gas.
-
Seal the flask and purge with inert gas for several cycles by evacuating and backfilling.
-
Deoxygenate the required volume of solvent by bubbling inert gas through it for at least 30 minutes.
-
Using a syringe, transfer the deoxygenated solvent to the Schlenk flask containing the solid.
-
Stir the solution until the solid is fully dissolved.
-
Maintain a positive pressure of inert gas in the flask during storage and use.
Protocol 2: Monitoring Oxidation by HPLC
This protocol provides a general framework for developing an HPLC method to assess the purity of 2-mercapto-6-methylpyridine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Suggested Method Parameters (starting point for optimization):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to elute the more non-polar disulfide. A typical gradient might be 10-90% B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for optimal wavelength, but 254 nm or 280 nm are often good starting points for aromatic compounds.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a dilute solution of your 2-mercapto-6-methylpyridine sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The thiol (2-mercapto-6-methylpyridine) is expected to elute earlier than the more non-polar disulfide dimer.
-
The presence of a later-eluting peak, especially one that grows over time upon exposure of the sample to air, is indicative of oxidation.
Visualizations
Caption: Oxidation-Reduction of 2-Mercapto-6-methylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-(Benzylthio)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-(Benzylthio)ethanamine. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges during this purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.
Issue 1: Poor Separation or Tailing of the Compound Spot/Peak
-
Question: My this compound is streaking or tailing severely on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
-
Answer: Severe streaking or tailing of amine-containing compounds on silica gel is a common problem. This is primarily due to the strong interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can result in broad peaks, poor separation, and even irreversible binding of the compound to the column.
Recommended Actions:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base into your eluent system.[1][2] Common choices include 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol, which is then used as the polar component of the mobile phase.[1][2] This additive neutralizes the acidic sites on the silica, leading to more symmetrical spots and peaks.[2]
-
Change the Stationary Phase: If adding a modifier is not effective or desirable, consider switching to a more inert or basic stationary phase. Options include:
-
Basic Alumina: Alumina is generally more basic than silica gel and can be a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: This type of stationary phase has a basic surface, which minimizes the problematic interactions with basic analytes.[2]
-
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I've loaded my crude this compound onto the column, but it doesn't seem to be eluting, even with a relatively polar solvent system. What should I do?
-
Answer: This issue typically arises from two main causes: the compound is too strongly adsorbed to the silica gel, or the mobile phase is not polar enough to move it.
Recommended Actions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. For highly retained amines, a common "flush" solvent system is 10-20% methanol in dichloromethane (DCM) with 1% triethylamine.[1]
-
Check for Compound Degradation: It is possible the compound has decomposed on the acidic silica gel.[3] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it to see if new spots have appeared, indicating degradation.[1]
-
Issue 3: Difficulty Visualizing the Compound
-
Question: I am running my TLC plates, but I cannot see the spot for this compound under a standard UV lamp. How can I visualize it?
-
Answer: While the benzyl group provides some UV activity, the overall chromophore may not be strong enough for easy visualization, especially at low concentrations. In such cases, chemical staining is necessary.
Effective Stains for Amines:
-
Ninhydrin: This is a highly specific stain for primary and secondary amines, which typically develops as a purple or pink spot upon heating.[1]
-
Potassium Permanganate (KMnO₄): This stain is good for general visualization of organic compounds and will react with the amine and thioether functional groups, appearing as yellow-brown spots on a purple background.[1]
-
p-Anisaldehyde: This is a broad-spectrum stain that can be effective for visualizing a wide range of functional groups.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
-
A1: A good starting point for determining the optimal solvent system is to perform a TLC analysis. Begin with a non-polar system and gradually increase the polarity. A common starting eluent for compounds of similar polarity is a mixture of hexanes and ethyl acetate. Based on the amine nature of the target compound, it is highly recommended to include 0.5-1% triethylamine in the eluent to prevent peak tailing.[1][2] A gradient elution from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) is often effective.
-
Q2: Should I perform a dry loading or a wet loading of my sample onto the column?
-
A2: For better resolution, especially if your compound has limited solubility in the initial eluent, dry loading is recommended.[1] To do this, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully load this powder onto the top of the column bed.[1]
-
Q3: My purified product is an oil, but I expected a solid. What could be the reason?
-
A3: The presence of impurities, such as residual solvents or byproducts, can depress the melting point of a compound, causing it to appear as an oil.[4] Ensure that all solvents, including the triethylamine from the mobile phase, have been thoroughly removed under high vacuum.[1] If the product is still an oil, re-check its purity by TLC or other analytical methods. Further purification may be necessary.
-
Q4: Can I use reversed-phase chromatography for this purification?
-
A4: Yes, reversed-phase chromatography is a viable option. For basic amines, it is advantageous to use a mobile phase with a pH adjusted to be at least two units above the pKa of the amine to ensure it is in its neutral, free-base form.[2] A typical reversed-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a basic modifier like triethylamine added.[2]
Data Presentation
Table 1: Illustrative Chromatographic Parameters for this compound Purification
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Alternative Stationary Phase | Basic Alumina, Amine-functionalized Silica | Recommended if strong tailing occurs on silica gel.[2] |
| Mobile Phase (Normal Phase) | Hexane:Ethyl Acetate (Gradient) + 0.5-1% Triethylamine | A typical gradient might be from 98:2 to 80:20. The TEA is crucial to prevent tailing.[1][2] |
| Target Rf on TLC | 0.2 - 0.4 | In the chosen eluent for the column.[1] |
| Visualization Technique | Ninhydrin or Potassium Permanganate Stain | Necessary as UV visualization may be weak.[1] |
| Loading Method | Dry Loading | Recommended for optimal separation.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Select Solvent System: Based on TLC analysis, choose a solvent system that provides an Rf value of 0.2-0.4 for this compound and includes ~1% triethylamine (TEA).[1]
-
Pack the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).[4]
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.[4] Do not let the silica run dry.
-
-
Equilibrate the Column: Pass 2-3 column volumes of your starting eluent through the silica until the column bed is stable.[1]
-
Load the Sample (Dry Loading):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample to the top of the packed column.
-
-
Elute the Column:
-
Begin elution with your chosen starting solvent system.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound after less polar impurities have been washed off.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual triethylamine, co-evaporate with a solvent like toluene or place the sample under high vacuum for an extended period.[1]
-
Mandatory Visualization
Caption: Workflow for the column chromatography purification of this compound.
References
Stability and long-term storage of 2-(Benzylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and long-term storage of 2-(Benzylthio)ethanamine and its salts. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound and its hydrochloride salt should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, and refrigerated at temperatures between 2-8°C.[1] It is also recommended to protect the compound from light.
Q2: Why is storage under an inert atmosphere recommended?
A2: this compound is susceptible to oxidation, particularly at the sulfur atom.[2][3][4][5] Storing it under an inert atmosphere minimizes its exposure to atmospheric oxygen, thus preventing the formation of sulfoxide and sulfone derivatives. The amine group can also undergo atmospheric oxidation, which may lead to coloration of the compound over time.[6]
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., yellowing), the development of an unusual odor, or changes in the physical state of the compound. For a more accurate assessment, analytical techniques such as HPLC or GC-MS should be used to determine the purity of the sample and identify any degradation products.
Q4: Can I store this compound at room temperature?
A4: While some suppliers may ship the compound at room temperature, for long-term storage, refrigeration is strongly recommended to minimize the rate of potential degradation reactions.[1] Storing at room temperature for extended periods may lead to a gradual loss of purity.
Q5: What materials should be avoided when handling or storing this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can react with and degrade the compound. Ensure that all storage containers and handling equipment are clean and free from these incompatible materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has developed a yellow tint. | Oxidation of the amine or thioether functional group due to exposure to air. | Confirm purity using an appropriate analytical method (e.g., HPLC, NMR). If purity is compromised, consider repurification if possible. For future use, ensure the compound is stored under an inert atmosphere. |
| Inconsistent experimental results. | Degradation of the compound leading to lower effective concentration or interference from degradation products. | Check the purity of the stored compound. It is advisable to use a fresh vial or a recently opened vial that has been properly stored. Perform a purity check before use, especially for sensitive applications. |
| Precipitate formation in solution. | The compound or its degradation products may have limited solubility in the chosen solvent. It could also be a salt formed from reaction with atmospheric CO2. | Ensure the chosen solvent is appropriate and that the concentration is not above the solubility limit. If the compound has been exposed to air, the precipitate could be a carbonate salt of the amine. Storing under an inert gas should prevent this. |
| Unusual peaks in analytical chromatogram (HPLC/GC). | Presence of degradation products such as the corresponding sulfoxide or sulfone. | Compare the chromatogram to that of a fresh sample, if available. Mass spectrometry can help in identifying the structure of the impurities. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1] | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | To prevent oxidation of the thioether and amine functionalities. |
| Container | Tightly sealed, light-resistant | To prevent exposure to air, moisture, and light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that lead to degradation. |
Experimental Protocols
Protocol: Hypothetical Long-Term Stability Study of this compound
This protocol is a general guideline based on ICH recommendations and should be adapted to specific laboratory capabilities.
1. Objective: To assess the stability of this compound under defined long-term and accelerated storage conditions.
2. Materials:
-
This compound (minimum of three different batches)
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
-
Stability chambers set to:
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
HPLC-UV system with a C18 column
-
LC-MS system for impurity identification
-
Reference standard of this compound
3. Procedure:
-
Initial Analysis (T=0): Analyze each batch for initial purity (by HPLC), appearance, and identity.
-
Sample Preparation: Aliquot the compound into amber glass vials. Purge the headspace of each vial with nitrogen or argon before sealing.
-
Storage: Place the vials in the designated stability chambers.
-
Time Points for Testing:
-
Long-term (5°C): 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated (25°C/60% RH and 40°C/75% RH): 0, 1, 3, and 6 months.
-
-
Analysis at Each Time Point: At each testing interval, withdraw samples from each storage condition and analyze for:
-
Appearance: Visual inspection for color and physical state changes.
-
Purity and Degradation Products: Using a validated HPLC method. Quantify the main peak and any new peaks that appear.
-
Impurity Identification: For significant degradation products, use LC-MS to propose structures.
-
4. Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Calculate the rate of degradation under accelerated conditions to predict the shelf-life under recommended storage conditions.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
Side reactions of 2-(Benzylthio)ethanamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential side reactions of 2-(Benzylthio)ethanamine when subjected to acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functionalities of this compound that are susceptible to reaction under acidic conditions?
A1: this compound contains three key functional groups: a primary amine, a thioether (sulfide), and a benzyl group. Under acidic conditions, the primary amine will be protonated to form an ammonium salt. The thioether and the benzyl group can also undergo specific reactions, particularly under harsh acidic conditions or in the presence of certain reagents.
Q2: What is the most common initial reaction of this compound in an acidic medium?
A2: The most common and immediate reaction is the protonation of the primary amine group by the acid to form the corresponding ammonium salt, 2-(benzylthio)ethanaminium. This is a standard acid-base reaction.
Q3: Can the C-S bond of the thioether be cleaved under acidic conditions?
A3: While thioethers are generally more stable than ethers, cleavage of the C-S bond can occur under strong acidic conditions.[1] This can lead to the formation of benzyl thiol and 2-aminoethanethiol or their derivatives.
Q4: Is the benzyl group labile in acidic media?
A4: Yes, the benzyl group can be cleaved from the sulfur atom. This is analogous to the cleavage of benzyl ethers, which can be removed with strong acids.[2] This debenzylation would result in the formation of a thiol.
Q5: Can oxidation of the thioether occur in the presence of acids?
A5: While acids themselves are not oxidizing agents, the presence of an oxidizing agent in an acidic medium can lead to the oxidation of the thioether. For instance, the thioether in the amino acid methionine is known to be readily oxidized to a sulfoxide under acidic conditions.[3]
Troubleshooting Guides
Issue 1: Unexpected Product Formation - Loss of Benzyl Group
Symptoms:
-
NMR or Mass Spectrometry data indicates the absence of the benzyl group.
-
Formation of products consistent with a free thiol.
-
Presence of toluene or other benzyl-derived byproducts.
Possible Cause:
-
Acid-catalyzed C-S bond cleavage: Strong acids can promote the cleavage of the benzyl-sulfur bond, especially at elevated temperatures.[2] The resulting benzyl carbocation is stabilized by the phenyl ring, making this cleavage more facile than that of a simple alkyl thioether.
Proposed Solutions:
-
Reduce Acid Concentration: Use the minimum concentration of acid required for the desired reaction.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the energy available for the cleavage side reaction.
-
Use a Milder Acid: If permissible for the primary reaction, switch to a weaker acid.
-
Include a Scavenger: The addition of a carbocation scavenger, such as triisopropylsilane (TIS) or anisole, can trap the benzyl cation as it forms, preventing it from participating in further side reactions.
Issue 2: Formation of Oxidized Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the mass of the starting material plus 16 amu (sulfoxide) or plus 32 amu (sulfone).
-
Changes in the polarity of the product, often leading to unexpected chromatographic behavior.
Possible Cause:
-
Oxidation of the Thioether: The thioether is susceptible to oxidation to a sulfoxide and subsequently to a sulfone.[4] This can be initiated by oxidizing agents present as impurities or by exposure to air during a prolonged reaction in an acidic medium.
Proposed Solutions:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like dithiothreitol (DTT) can prevent oxidation.[3]
Quantitative Data Summary
| Side Reaction | Key Influencing Factors | Typical Byproducts | Mitigation Strategy |
| Debenzylation | Strong Acid, High Temperature | Benzyl cation derivatives, Thiol | Use milder acid, lower temperature, add scavenger |
| Oxidation | Presence of Oxidants, Air | Sulfoxide, Sulfone | Use degassed solvents, inert atmosphere |
| C-S Bond Cleavage | Harsh Acidic Conditions | Benzyl thiol, 2-Aminoethanethiol | Milder reaction conditions |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Reaction with Minimized Side Reactions
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed reaction solvent via cannula or syringe.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Acid Addition: Slowly add the acidic reagent dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a suitable base (e.g., saturated sodium bicarbonate solution) at a low temperature.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: Potential reaction pathways for this compound in acidic media.
Caption: A troubleshooting workflow for identifying and addressing side reactions.
References
Technical Support Center: N-Alkylation vs. S-Alkylation in Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the regioselective alkylation of substrates containing both nitrogen and sulfur nucleophiles, such as thioamides and related heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether alkylation occurs on the nitrogen (N) or sulfur (S) atom?
A1: The regioselectivity of alkylation on ambident nucleophiles like thioamides is primarily governed by a combination of electronic and reaction condition-dependent factors. The two main guiding principles are the Hard and Soft Acids and Bases (HSAB) theory and the concept of kinetic versus thermodynamic control.
-
HSAB Theory: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In a thioamide, the nitrogen atom is considered a "harder" nucleophile, while the sulfur atom is "softer". Therefore, "hard" alkylating agents (e.g., dimethyl sulfate, carbocations from SN1-type reactions) tend to favor N-alkylation, whereas "soft" alkylating agents (e.g., methyl iodide, primary alkyl halides in SN2 reactions) typically favor S-alkylation.[1]
-
Kinetic vs. Thermodynamic Control: S-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. This is because sulfur is generally more nucleophilic than nitrogen in these systems. The N-alkylated product, however, is often the more thermodynamically stable product. Reactions run at higher temperatures, for longer durations, or under conditions that allow for equilibration can favor the formation of the N-alkylated product.[2][3][4]
Q2: I am observing a mixture of N- and S-alkylated products. How can I improve the selectivity for just one?
A2: Obtaining a mixture of products is a common challenge. To improve selectivity, you must carefully control the reaction conditions to favor one pathway over the other. Key parameters to adjust include the choice of alkylating agent, solvent, base, and temperature. For specific guidance, refer to the Troubleshooting Guide below.
Q3: Are there any "green" or safer alternatives to highly reactive alkylating agents like alkyl halides?
A3: Yes, in recent years, more environmentally benign alkylating agents have been developed. Dialkyl carbonates (e.g., dimethyl carbonate, DMC) and propylene carbonate are considered greener alternatives as they are less toxic and produce less hazardous byproducts.[5] However, they are generally less reactive than alkyl halides and may require catalytic activation or higher reaction temperatures to be effective.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your alkylation experiments in a question-and-answer format.
Issue 1: Predominant S-Alkylation Observed, but N-Alkylation is Desired
Q: My reaction is yielding primarily the S-alkylated product, but my target molecule is the N-alkylated isomer. What steps can I take to reverse this selectivity?
A: This is a classic case of kinetic control dominating the reaction. To favor the thermodynamically more stable N-alkyl product, you need to adjust conditions to allow the reaction to reach equilibrium.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the S-alkylated product and the forward reaction to the more stable N-alkylated product.[2][4]
-
Prolong Reaction Time: Allowing the reaction to stir for a longer period can enable the initial kinetic product to revert to the starting materials and then form the more stable thermodynamic product.
-
Change the Solvent: Switch to a more polar, protic solvent like an alcohol. Protic solvents can solvate the harder nitrogen anion less effectively than the softer sulfur anion, potentially increasing the relative nucleophilicity of the nitrogen. Conversely, polar aprotic solvents (like DMF or DMSO) can favor S-alkylation.[1]
-
Use a "Harder" Alkylating Agent: If possible, switch from a soft alkylating agent (like an alkyl iodide) to a harder one (like an alkyl sulfate or tosylate). Hard electrophiles have a greater affinity for the hard nitrogen nucleophile.
-
Choice of Base: The base can influence the equilibrium between the N- and S-anions. While strong, non-nucleophilic bases are common, experimenting with different bases (e.g., switching from K₂CO₃ to NaH or an alkoxide) can alter the product ratio.
Issue 2: Low Yield or No Reaction
Q: I have set up my reaction to favor N-alkylation, but I am getting a very low yield of any product, with a lot of unreacted starting material. What could be the issue?
A: Low reactivity can stem from several factors, including insufficient activation of the nucleophile or an insufficiently reactive electrophile.
Troubleshooting Steps:
-
Check Your Base: Ensure the base you are using is strong enough to deprotonate the thioamide. For N-alkylation, which often requires deprotonation of a less acidic N-H bond, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive.
-
Increase Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (alkyl bromide or iodide). Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction of alkyl chlorides or bromides via an in-situ Finkelstein reaction.
-
Solvent Choice: Ensure your reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SN2 reactions.
-
Increase Temperature: Many alkylation reactions require heating to proceed at a reasonable rate. Consider gradually increasing the temperature while monitoring for potential side product formation or decomposition.
Data Presentation: Factors Influencing Regioselectivity
The following tables summarize how different reaction parameters can be adjusted to favor either N- or S-alkylation based on established chemical principles.
Table 1: Influence of Alkylating Agent (Electrophile) based on HSAB Theory
| Alkylating Agent Type | HSAB Classification | Predominant Product | Rationale |
| Primary Alkyl Iodides (e.g., CH₃I) | Soft Acid | S-Alkylated | Soft-soft interaction is favored.[1] |
| Primary Alkyl Bromides | Borderline/Soft Acid | S-Alkylated | Favors interaction with the soft sulfur atom. |
| Alkyl Tosylates/Sulfates | Hard Acid | N-Alkylated | Hard-hard interaction is favored. |
| SN1-type Electrophiles (e.g., t-butyl chloride) | Hard Acid (Carbocation) | N-Alkylated | The intermediate carbocation is a hard acid. |
Table 2: Influence of Reaction Conditions
| Parameter | Condition for S-Alkylation (Kinetic Product) | Condition for N-Alkylation (Thermodynamic Product) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Low temperature favors the faster-forming product, while high temperature allows for equilibrium to be reached, favoring the more stable product.[2][4] |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Polar Protic (e.g., Ethanol, Methanol) | Protic solvents can hydrogen-bond with the hard nitrogen center, potentially hindering its reactivity and favoring the more nucleophilic sulfur. Aprotic solvents leave the anions more "naked" and reactive.[1] |
| Base | Weaker, non-chelating bases (e.g., K₂CO₃) | Stronger bases (e.g., NaH, KOtBu) | The choice of base and its counter-ion can influence the ionic character and reactivity of the resulting anion. |
| Reaction Time | Short | Long | Longer reaction times allow for the conversion of the initial kinetic product to the more stable thermodynamic product.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the kinetically preferred S-alkylated product.
Materials:
-
Thioamide substrate (1.0 eq)
-
Alkyl Iodide (e.g., methyl iodide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thioamide substrate and anhydrous acetone.
-
Add potassium carbonate to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the alkyl iodide dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Selective N-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically stable N-alkylated product.
Materials:
-
Thioamide substrate (1.0 eq)
-
Alkyl Bromide or Tosylate (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.
-
Carefully add the sodium hydride portion-wise to the stirred DMF.
-
Add a solution of the thioamide substrate in a small amount of anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add the alkyl bromide or tosylate to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Key factors determining N- vs. S-alkylation selectivity.
Caption: Troubleshooting flowchart for improving alkylation selectivity.
Caption: General workflow for optimizing regioselective alkylation.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: 2-(Benzylthio)ethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzylthio)ethanamine hydrochloride. The information is designed to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound hydrochloride?
A1: The most common synthesis involves the S-alkylation of 2-aminoethanethiol (cysteamine) with benzyl chloride. Potential impurities arising from this process include:
-
Unreacted Starting Materials: 2-Aminoethanethiol and benzyl chloride.
-
Oxidation Product: Cystamine, the disulfide dimer of 2-aminoethanethiol.
-
Over-alkylation Product: N,S-dibenzylcysteamine, where the amine has also been benzylated.
-
Byproducts from Benzyl Chloride: Benzyl alcohol (from hydrolysis) and dibenzyl ether.
Q2: My purified this compound hydrochloride has a low melting point and appears oily. What could be the cause?
A2: This often indicates the presence of impurities that depress the melting point. "Oiling out" during recrystallization can occur if the compound's melting point is lower than the boiling point of the chosen solvent, or if there is a high concentration of impurities. Consider using a lower-boiling point solvent or a different solvent system for recrystallization. It is also advisable to analyze the purity of your sample by TLC or HPLC to identify the nature of the impurities.
Q3: I am having trouble purifying this compound hydrochloride by silica gel column chromatography. The product is streaking badly on the TLC plate and eluting as a broad band from the column. What can I do?
A3: Amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica and improve the chromatography. Alternatively, using a different stationary phase like alumina or an amine-functionalized silica gel can be effective.
Q4: How can I effectively monitor the purity of my this compound hydrochloride?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase containing an ion-pairing agent is often effective for analyzing aminothiols and their salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to a reference.
-
Melting Point: A sharp melting point close to the literature value (126-127 °C) is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower boiling point solvent.- Use a solvent mixture where the compound has lower solubility. |
| High concentration of impurities. | - Perform a preliminary purification step (e.g., extraction or a quick filtration through a silica plug).- Analyze the impurities and choose a solvent that is a poor solvent for them. | |
| No crystal formation upon cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound hydrochloride. | |
| Low recovery of purified product | The compound is too soluble in the cold solvent. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath).- Use a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| Too much solvent was used for washing the crystals. | - Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | - Adjust the solvent ratio to achieve better separation on a TLC plate before running the column.- Consider using a different solvent system. |
| Product streaking or tailing | Strong interaction of the amine with the silica gel. | - Add 0.1-1% triethylamine to the mobile phase.- Use a different stationary phase such as alumina or amine-functionalized silica. |
| Product does not elute from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Cracks in the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound hydrochloride
This protocol describes a general procedure for the recrystallization of this compound hydrochloride using a two-solvent system, such as isopropanol/diethyl ether.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (solvent)
-
Diethyl ether (anti-solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution until a slight turbidity persists.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound hydrochloride, adapted from methods for the analysis of cysteamine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
Phosphoric acid
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 85:15 (v/v) mixture of Buffer A and AcetonitrileBuffer A: 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid in water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound hydrochloride of known concentration in the mobile phase.
-
Prepare a sample solution of the material to be analyzed in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak areas.
Visualizations
Caption: General workflow for the purification and analysis of this compound hydrochloride.
Caption: Troubleshooting logic for common recrystallization problems.
Challenges in the work-up of 2-(Benzylthio)ethanamine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the work-up of reactions involving 2-(benzylthio)ethanamine.
Troubleshooting Guides
This section addresses common issues encountered during synthesis, work-up, and purification of this compound derivatives. The guides are presented in a question-and-answer format to directly address specific experimental problems.
Guide 1: Amide Coupling / Acylation Reactions
Issue 1: Low or No Yield of the N-Acylated Product
-
Question: My acylation/amide coupling reaction with this compound has a low yield. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors related to reactants, reagents, and reaction conditions.
| Potential Cause | Suggested Solution(s) |
| Inactive Amine | The primary amine of this compound may be protonated (if starting from the HCl salt) and not sufficiently available for reaction. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added to neutralize the HCl salt and scavenge the acid produced during the coupling.[1] |
| Ineffective Coupling Reagent | The chosen coupling reagent may not be potent enough, especially if coupling a sterically hindered carboxylic acid. |
| Reagent Choice | For challenging couplings, consider using more potent phosphonium- or aminium-based reagents like PyBOP, HBTU, or HATU over standard carbodiimides like DCC or EDC.[2] |
| Degraded Coupling Reagent | Coupling reagents can be sensitive to moisture and degrade over time. |
| Proper Handling | Use fresh, high-quality coupling reagents and store them under anhydrous conditions. |
| Incomplete Reaction | Reaction time may be insufficient, or the temperature may be too low. |
| Monitoring & Optimization | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. For solid-phase synthesis, perform a Kaiser test to check for free amines; if positive, a second coupling may be required.[3] |
Issue 2: Presence of Multiple Byproducts in the Crude Product
-
Question: My crude product shows multiple spots on TLC/peaks in LC-MS after the reaction. What are these impurities and how can I avoid them?
-
Answer: Byproduct formation is a common challenge. Identifying the source is key to mitigation.
| Potential Byproduct | Formation Pathway & Avoidance |
| Unreacted Starting Material | Incomplete reaction. See "Low Yield" section above. |
| Diacylated Product | The initially formed amide reacts again with the activated carboxylic acid. This is less common with primary amines but possible with excess acylating agent. |
| Avoidance | Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent/activated acid.[4] |
| Guanidinium Adduct | The amine can react directly with onium-based coupling reagents (e.g., HBTU, TBTU) to form a guanidinium byproduct, consuming the starting material.[5] |
| Avoidance | Ensure the carboxylic acid is pre-activated with the coupling reagent for 5-10 minutes before adding the amine.[3] |
| Dicyclohexylurea (DCU) / Diisopropylurea (DIU) | Insoluble (DCU) or soluble (DIU) byproducts from DCC or DIC coupling reagents, respectively.[1][2][6] |
| Removal | DCU can be removed by filtration. DIU is soluble and must be removed during chromatographic purification.[6] |
| Disulfide Dimer | Oxidation of the thioether to a sulfoxide, followed by elimination or rearrangement, could potentially lead to side reactions. More commonly, if any debenzylation occurs, the resulting free thiol can be oxidized to a disulfide. |
| Avoidance | Perform reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Avoid unnecessary exposure to oxidizing agents during the reaction and work-up. |
Guide 2: Work-up and Purification
Issue 1: Emulsion Formation During Aqueous Extraction
-
Question: I am struggling with a persistent emulsion between the organic and aqueous layers during the work-up. How can I break it?
-
Answer: Emulsions are common when working with amines, which can act as surfactants. This compound's amphiphilic nature makes it particularly prone to causing emulsions.
| Prevention Strategy | Method to Break an Existing Emulsion |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets. |
| Addition of Brine | Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out". |
| Solvent Choice | If possible, avoid chlorinated solvents like DCM, which are known to promote emulsion formation. Consider using ethyl acetate or MTBE. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers. |
Issue 2: Difficulty in Purifying the Product by Column Chromatography
-
Question: My product is streaking/tailing on the silica gel column, or the recovery is very low. How can I improve the purification?
-
Answer: The basicity of the amine moiety in your product can lead to strong interactions with the acidic silica gel surface, causing poor peak shape and irreversible adsorption.
| Problem | Suggested Solution(s) |
| Peak Tailing / Streaking | The basic amine interacts strongly with acidic silanol groups on the silica surface. |
| Mobile Phase Modifier | Add a small amount of a competing base, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system. This will neutralize the acidic sites on the silica. |
| Low Recovery | The product may be irreversibly binding to the silica gel. |
| Alternative Stationary Phase | Use an alternative stationary phase like alumina (basic or neutral) or amine-functionalized silica, which is designed for the purification of basic compounds. |
| Product is a Free Base | The free amine is causing purification issues. |
| Protection/Deprotection Strategy | Consider protecting the amine (e.g., as a Boc-carbamate) before the reaction. The protected, neutral compound is often much easier to purify via standard silica gel chromatography. The protecting group can then be removed in a subsequent step. |
| Co-elution with Byproducts | Byproducts like DIU (from DIC) or HOBt are co-eluting with the product. |
| Optimize Chromatography | For hydrophobic compounds, Reversed-Phase HPLC (RP-HPLC) is often more effective than normal-phase chromatography. Use a C18 column with a water/acetonitrile gradient, often with an ion-pairing agent like TFA (0.1%).[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: There are two main concerns:
-
Oxidation: The thioether can be oxidized to a sulfoxide or sulfone. While thioethers are generally stable, strong oxidizing agents or prolonged exposure to air during work-up should be avoided. Performing reactions under an inert atmosphere is good practice.[8]
-
Acid-catalyzed Debenzylation: The S-benzyl group is generally stable to mild acids (like TFA used for Boc deprotection) but can be cleaved by very strong acids like HF or HBr.[3] Ensure that harsh acidic conditions are avoided during work-up if the S-benzyl group needs to be retained.
Q2: My reaction involves removing a Boc group from a derivative of this compound. Will the S-benzyl group be affected?
A2: No, the S-benzyl group is stable to the standard conditions used for Boc group removal, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality makes the S-benzyl group a suitable protecting group for the thiol functionality in combination with Boc-protected amines.
Q3: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) to remove other protecting groups in a molecule containing the this compound moiety?
A3: This is not recommended. Sulfur compounds, including thioethers, are well-known poisons for palladium and other hydrogenation catalysts. The reaction will likely be very slow or fail completely. Alternative deprotection strategies should be considered.
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is often supplied as a hydrochloride salt, which is more stable and less prone to air oxidation than the free base.
Experimental Protocols & Data
Protocol: Solid-Phase Peptide Coupling of N-Boc-S-benzyl-cysteine
This protocol is for the incorporation of N-Boc-S-benzyl-cysteine, a structurally analogous building block to an acylated this compound derivative, in solid-phase peptide synthesis (SPPS).
1. Resin Preparation & Deprotection:
-
Start with a suitable resin (e.g., Merrifield resin with a loaded amino acid).
-
Swell the resin in DCM.
-
Perform Nα-Boc deprotection using 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, isopropanol, and then DCM again.[3]
2. Neutralization:
-
Neutralize the resulting amine salt on the resin by washing with 10% DIPEA in DCM (2 x 5 minutes).
-
Wash the resin thoroughly with DCM (5x) to remove excess base.[3]
3. Amino Acid Coupling:
-
In a separate vial, dissolve N-Boc-S-benzyl-cysteine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to "pre-activate" for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
4. Monitoring:
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[3]
5. Cleavage from Resin (Example with HF):
-
Dry the peptide-resin thoroughly.
-
In a specialized HF apparatus, add anisole (as a scavenger) to the resin.
-
Condense anhydrous HF into the vessel at low temperature (-5 to 0°C).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide with cold diethyl ether.[3]
Quantitative Data: Typical Yields in SPPS
The following table summarizes typical expected efficiencies and yields for a standard Boc-SPPS cycle involving a building block like N-Boc-S-benzyl-cysteine.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test.[3] |
| Repetitive Cycle Yield | ~98-99% | The yield for each complete cycle of deprotection and coupling.[3] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide.[3] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative HPLC is typically required.[3] |
| Final Purified Peptide Yield | 10 - 30% | The yield after purification and lyophilization.[3] |
Visualizations
Experimental Workflow: Amide Coupling and Work-up
Caption: General workflow for the N-acylation of this compound.
Logical Diagram: Troubleshooting Product Purification
Caption: Decision tree for troubleshooting the purification of basic amine products.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
Validation & Comparative
A Comparative Guide to Cysteine Protecting Groups: S-Trityl vs. S-Benzyl
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the thiol functionality of cysteine is a pivotal decision in the successful synthesis of peptides. The highly reactive nature of the cysteine sulfhydryl group necessitates robust protection to prevent undesired side reactions, such as oxidation to disulfides and alkylation, during the iterative process of solid-phase peptide synthesis (SPPS). The choice of this protecting group profoundly influences not only the deprotection strategy and potential for side reactions but also the overall yield and purity of the final peptide.
This guide provides an objective comparison of two commonly employed cysteine protecting groups: the acid-labile S-trityl (Trt) group and the more robust S-benzyl (Bzl) group. While both effectively shield the thiol group, their differing chemical properties dictate their suitability for distinct peptide synthesis strategies, primarily the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) and the traditional tert-butyloxycarbonyl (Boc) methodologies.
Initial research into "2-(benzylthio)ethanamine" as a cysteine protecting group found no evidence of its use in standard peptide synthesis. It is likely that this term was a misnomer for the more common S-benzyl protecting group, which is the focus of this comparative analysis.
Performance Comparison at a Glance
The selection of a cysteine protecting group is often a trade-off between stability, ease of removal, and the propensity to induce side reactions. The S-trityl group is favored in Fmoc-based SPPS due to its convenient removal under standard cleavage conditions. Conversely, the S-benzyl group's stability to trifluoroacetic acid (TFA) makes it a historical staple in Boc-based SPPS, which employs harsher cleavage reagents.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Deprotection Method | Compatibility |
| S-trityl (Trt) | Triphenylmethyl | - Easily cleaved by mild acid (TFA)[1]. - Cost-effective[1]. - Compatible with Fmoc/tBu strategy[1]. | - Prone to causing significant racemization, especially at the C-terminus[1]. - Can lead to side reactions like 3-(1-piperidinyl)alanine formation[1][2]. | Mild acidolysis (e.g., TFA/TIS/H₂O)[1]. | Fmoc/tBu SPPS |
| S-benzyl (Bzl) | Benzyl | - Robust, stable to both mild acid and base[1]. - Cost-effective for Boc-based SPPS[3]. | - Requires harsh deprotection conditions (strong acid or reductive cleavage)[1][4]. - Limited orthogonality in standard Fmoc-SPPS[1]. - Harsh deprotection can damage sensitive residues[4]. | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis[1][5]. | Boc/Bzl SPPS |
Quantitative Data on Side Reactions
A significant concern in peptide synthesis is the preservation of stereochemical integrity. The choice of a cysteine protecting group can have a measurable impact on the extent of racemization, particularly for C-terminal cysteine residues.
| Protecting Group | Coupling Conditions | Racemization Level | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [6] |
| Fmoc-Cys(Bzl)-OH | Data not readily available, but generally less prone to base-catalyzed racemization during coupling than Trt. However, harsh deprotection can cause other side reactions. | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these protecting groups. Below are representative protocols for the deprotection of S-trityl and S-benzyl groups.
Protocol 1: Deprotection of S-trityl (Trt) in Fmoc-SPPS
The trityl group is acid-labile and is typically removed concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptidyl-resin with DCM to swell the resin beads.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). TIS acts as a scavenger to irreversibly trap the released trityl cations, preventing side reactions[1].
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours[1].
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of S-benzyl (Bzl) in Boc-SPPS
The S-benzyl group is highly stable and requires strong acid, such as anhydrous hydrogen fluoride (HF), for its removal. This procedure is typically performed in a specialized HF cleavage apparatus.
Materials:
-
Dried peptidyl-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
Aqueous acetic acid (e.g., 10%)
Procedure:
-
Resin and Scavenger Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add anisole (approximately 1 mL per gram of resin) to scavenge reactive cations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove the S-benzyl and other side-chain protecting groups[7].
-
HF Evaporation: Evaporate the HF under a vacuum, ensuring it is trapped and neutralized appropriately[5].
-
Peptide Precipitation and Washing: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide. Filter the precipitated peptide[5].
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer, such as 10% acetic acid, to separate it from the resin beads. Lyophilize the peptide solution to obtain the crude peptide powder for subsequent purification[5].
Experimental and Logical Workflows
The choice of protecting group is intrinsically linked to the overall synthetic workflow in SPPS. The following diagrams illustrate the deprotection and cleavage steps in Fmoc and Boc strategies, highlighting the different points at which the S-trityl and S-benzyl groups are removed.
Figure 1. Workflow for Fmoc-SPPS with S-trityl protected cysteine.
Figure 2. Workflow for Boc-SPPS with S-benzyl protected cysteine.
Conclusion
The selection between S-trityl and S-benzyl as a cysteine protecting group is fundamentally a choice between synthetic strategies. For modern Fmoc-based SPPS, the S-trityl group offers the convenience of mild, simultaneous deprotection during the final cleavage step, making it a practical choice for many applications[1][6]. However, researchers must be mindful of the increased risk of racemization, especially when cysteine is located at the C-terminus[1].
The S-benzyl group, while robustly stable, is largely confined to the traditional Boc-based SPPS framework due to the harsh acidic conditions required for its removal[4]. These conditions are incompatible with the acid-labile side-chain protecting groups typically used in Fmoc synthesis. While N-Boc-S-benzyl-cysteine can be a cost-effective option for robust peptides synthesized via the Boc strategy, the hazards associated with HF and the potential for side reactions with sensitive sequences are significant drawbacks[3][4].
Ultimately, for complex syntheses, especially those requiring the regioselective formation of multiple disulfide bonds, neither Trt nor Bzl may be the optimal choice. In such cases, orthogonal protecting groups like acetamidomethyl (Acm) or tert-butylthio (StBu), which can be removed under specific conditions without affecting other protecting groups, are indispensable tools for the peptide chemist[1]. The choice, therefore, must be guided by the specific demands of the target peptide and the overarching synthetic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-(Benzylthio)ethanamine and 2-(Tritylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key thiol-protecting group reagents: 2-(Benzylthio)ethanamine and 2-(Tritylthio)ethanamine. The selection of an appropriate protecting group is a critical step in the synthesis of complex molecules, directly impacting reaction yields, purity, and the overall efficiency of the synthetic route. This document presents a detailed analysis of the deprotection methodologies for both compounds, supported by experimental protocols and quantitative data to facilitate an informed decision-making process.
Core Reactivity Comparison: Stability and Deprotection
The primary difference in reactivity between this compound and 2-(Tritylthio)ethanamine lies in the stability of the respective sulfur-protecting groups: the benzyl (Bn) group and the trityl (Trt) group. The benzyl group is notably robust and requires harsh conditions for its removal, whereas the trityl group is significantly more labile and can be cleaved under mild acidic conditions.[1][2]
The bulky trityl group in 2-(tritylthio)ethanamine provides steric hindrance and is easily cleaved by mild acidolysis, making it highly compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[1] Conversely, the S-benzyl group in this compound is stable to both mild acid and base, necessitating more vigorous deprotection methods such as strong acid treatment or catalytic hydrogenation.[1] This stability, however, can be advantageous in syntheses where other acid-labile protecting groups are present.
Quantitative Data on Deprotection
The following table summarizes the typical conditions and reported yields for the deprotection of S-benzyl and S-trityl protected thiols, representative of the reactivity of this compound and 2-(tritylthio)ethanamine.
| Protecting Group | Reagent/Method | Conditions | Typical Yield | Reference |
| S-Benzyl | Catalytic Transfer Hydrogenation (Ammonium Formate) | 10% Pd/C, CH₃OH, reflux | 86-95% | [3] |
| Catalytic Hydrogenation (H₂ gas) | 10% Pd/C, CH₃OH, RT, H₂ balloon | High | [4] | |
| Strong Acid (HF or TFMSA) | Anhydrous HF or TFMSA | Variable | [2] | |
| S-Trityl | Mild Acidolysis (TFA Cocktail) | TFA/TIS/H₂O (95:2.5:2.5), RT, 2-3 h | High | [1] |
| Mild Acidolysis (TFA in DCM) | 25-50% TFA in DCM, RT, 0.5-2 h | High | [5] |
Experimental Protocols
Deprotection of this compound via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol (CH₃OH)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Celite® or syringe filter
Procedure:
-
To a stirred suspension of this compound (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL) in a round-bottom flask, add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[3][4]
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminoethanethiol.[4]
Deprotection of 2-(Tritylthio)ethanamine via Mild Acidolysis
Materials:
-
2-(Tritylthio)ethanamine
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Deionized Water
-
Dichloromethane (DCM) for workup
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] TIS is crucial to scavenge the released trityl cations and prevent side reactions.
-
Dissolve 2-(tritylthio)ethanamine in the cleavage cocktail.
-
Gently agitate the solution at room temperature for 2-3 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the TFA and other volatile components under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and further purified if necessary.
Visualization of Reactivity and Selection
The choice between this compound and 2-(tritylthio)ethanamine is fundamentally a strategic decision based on the required stability of the thiol protecting group throughout a synthetic sequence.
References
A Comparative Guide to the Biological Activity of S-benzyl vs. S-trityl Cysteamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of S-benzyl and S-trityl cysteamine derivatives. While extensive research has focused on S-trityl derivatives, particularly as inhibitors of Sirtuin 2 (SIRT2) for anticancer applications, data on S-benzyl analogues is notably limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to inform future research and drug development efforts.
Data Presentation: A Tale of Two Derivatives
The current body of scientific literature presents a significant disparity in the available data for S-benzyl and S-trityl cysteamine derivatives. Research has predominantly centered on the therapeutic potential of S-trityl compounds, leaving a considerable knowledge gap regarding their S-benzyl counterparts.
S-trityl Cysteamine Derivatives: A Focus on SIRT2 Inhibition and Cytotoxicity
S-trityl cysteamine derivatives have emerged as a promising class of SIRT2 inhibitors with potent anti-proliferative effects against various cancer cell lines.[1][2][3] The bulky trityl group is thought to play a crucial role in the binding and inhibition of the SIRT2 enzyme. The following tables summarize the half-maximal inhibitory concentration (IC50) values for SIRT2 inhibition and cytotoxicity from various studies.
Table 1: SIRT2 Inhibition by S-trityl Cysteamine Derivatives
| Compound | IC50 (µM) for SIRT2 Inhibition | Reference |
| STC4 | 10.8 ± 1.9 | [1] |
| STC11 | 9.5 ± 1.2 | [1] |
| TH-3 (S-trityl histidine scaffold) | 1.3 | [1] |
| SirReal2 | 0.21 | [1] |
| NH4-6 | 0.032 | [4] |
| NH4-13 | 0.087 | [4] |
| Compound 29 (SirReal derivative) | 0.026 | [5] |
| Compound 30 (SirReal derivative) | 0.054 | [5] |
| Compound 31 (SirReal derivative) | 0.029 | [5] |
| Compound 46 (SirReal derivative) | 0.122 | [5] |
Table 2: Cytotoxicity of S-trityl Cysteamine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| STC4 | MCF7 (Breast Cancer) | 3.16 | [2] |
| STC11 | HeLa (Cervical Cancer) | Not specified, but showed inhibitory effect | [2] |
| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [6] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [6] |
S-benzyl Cysteamine Derivatives: An Area Ripe for Investigation
In stark contrast to their S-trityl counterparts, there is a notable lack of quantitative data on the biological activity of S-benzyl cysteamine derivatives. One study explored a cyclic dipeptide hydrogel containing S-benzyl cysteine, which, when loaded with the anticancer drug 5-fluorouracil, exhibited enhanced cytotoxicity against the HCT116 human colon cancer cell line (IC50 of 6.7 ± 1.2 µM) compared to the drug alone (IC50 = 32.23 ± 3.4 µM).[7][8] This suggests that the S-benzyl moiety can be incorporated into larger molecules with biological activity, but direct data on S-benzyl cysteamine itself is missing. The absence of comparative studies underscores a significant gap in the literature and highlights an opportunity for future research to explore the potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of cysteamine derivatives.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., S-benzyl or S-trityl cysteamine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Enzyme Inhibition Assay: SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
-
Reagent Preparation: Prepare the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the SIRT2 enzyme to wells containing various concentrations of the test inhibitor or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ and the fluorogenic substrate. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve. Ascorbic acid is often used as a positive control.[9]
Mandatory Visualization
Signaling Pathway: SIRT2 in Cancer
SIRT2 has a context-dependent role in cancer, acting as either a tumor promoter or suppressor.[10][11][12][13][14] Its inhibition by S-trityl cysteamine derivatives can impact multiple downstream pathways involved in cell cycle progression, apoptosis, and metastasis.
Caption: The inhibitory effect of S-trityl cysteamine derivatives on SIRT2 and its downstream targets.
Experimental Workflow: In Vitro Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of cysteamine derivatives.
Caption: A generalized workflow for the in vitro screening of S-protected cysteamine derivatives.
Cellular Uptake and Antioxidant Activity: A General Perspective
While specific studies on the cellular uptake of S-benzyl and S-trityl cysteamine derivatives are limited, the uptake of cysteamine itself is known to be a carrier-mediated process.[15][16] The bulky S-protecting groups, particularly the trityl group, are likely to increase the lipophilicity of the molecule, potentially favoring passive diffusion across the cell membrane. However, the exact mechanisms for these derivatives remain to be elucidated. Thiol-mediated uptake is another potential mechanism where the thiol group interacts with components of the cell membrane.[17]
Cysteamine is a known antioxidant that can directly scavenge free radicals and replenish intracellular glutathione levels.[18][19][20] The S-protection would block the free thiol group, which is crucial for its direct antioxidant activity. Therefore, it is plausible that these derivatives act as prodrugs, releasing cysteamine intracellularly to exert their antioxidant effects. However, without direct experimental evidence on the antioxidant capacity of the S-protected derivatives themselves, this remains speculative.
Conclusion
The current landscape of research on S-protected cysteamine derivatives is heavily skewed towards S-trityl compounds as potent SIRT2 inhibitors with promising anticancer activity. The available data provides a strong foundation for the further development of these molecules as therapeutic agents. Conversely, the biological activities of S-benzyl cysteamine derivatives remain largely unexplored. This represents a significant opportunity for researchers to investigate the potential of this class of compounds, not only in the context of SIRT2 inhibition but also in other therapeutic areas. Direct comparative studies are essential to delineate the structure-activity relationships and to determine the relative advantages of the S-benzyl versus the S-trityl protecting group in modulating the biological effects of cysteamine.
References
- 1. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity study of S-trityl-cysteamine dimethylaminopyridine derivatives as SIRT2 inhibitors: Improvement of SIRT2 binding and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 14. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Benzylthiol Advantage: A Comparison Guide to Scavengers in Solid-Phase Peptide Synthesis
An Objective Comparison of Benzylthiol-Based Scavengers Against Traditional Aliphatic Thiols for Improved Peptide Purity and Yield in SPPS.
While 2-(benzylthio)ethanamine is not identified as a standard reagent in solid-phase peptide synthesis (SPPS), the closely related class of benzylthiols represents a significant advancement in the critical final step of peptide manufacturing: cleavage and deprotection. This guide provides a detailed comparison of benzylthiol scavengers, particularly 1,4-Benzenedimethanethiol (1,4-BDMT), with traditional aliphatic thiols like Dithiothreitol (DTT) and 1,2-Ethanedithiol (EDT).
The final cleavage of a synthesized peptide from its solid support, typically using a strong acid like Trifluoroacetic Acid (TFA), generates highly reactive carbocations from side-chain protecting groups (e.g., Boc, tBu). If not effectively neutralized, these cations can cause deleterious modifications to sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to a significant reduction in the purity and yield of the target peptide. Scavengers are added to the cleavage cocktail to trap these reactive species. This guide demonstrates the superior performance of benzylthiols in this crucial role.
Performance Comparison: Benzylthiols vs. Aliphatic Thiols
Experimental data from studies on the 39-mer peptide exenatide consistently show that the use of 1,4-BDMT as a scavenger results in a higher quality crude product compared to standard aliphatic thiols.[1][2][3]
Table 1: Crude Peptide Purity and Yield
| Scavenger | Type | Crude Purity (%) | Chemical Yield (%) | Key Observations |
| 1,4-BDMT | Benzylthiol | 78.2 | 94 | Highest purity and yield observed. Low-odor solid. |
| DTT | Aliphatic Thiol | 74.9 | 90 | Standard scavenger, moderate performance. |
| DODT | Aliphatic Thiol | 73.1 | 89 | Lower performance compared to DTT and 1,4-BDMT. |
| None | - | 60.1 | 75 | Demonstrates the critical need for a scavenger. |
Data derived from TFA cleavage of exenatide resin.[1][3]
Table 2: Minimization of Critical Side Reactions
The effectiveness of a scavenger is determined by its ability to prevent specific side reactions, such as tert-butylation (+56 Da) and sulfonylation (+80 Da).
| Scavenger | t-Bu Adducts (%) | SO₃ Adducts (%) | Met Oxidation (%) |
| 1,4-BDMT | 0.1 | 0.2 | 0.2 |
| EDT | 0.2 | 0.2 | 0.2 |
| DTT | 0.4 | 0.5 | 0.1 |
| DODT | 0.6 | 0.5 | 0.1 |
Relative content of modified exenatide in crude product as determined by LC-MS.[1]
Key Advantages of Benzylthiol Scavengers
-
Higher Purity and Yield : As demonstrated in the data above, 1,4-BDMT consistently produces crude peptides with higher purity and in greater yield than aliphatic counterparts.[1][3]
-
Superior Stability : Benzylthiols exhibit greater stability in concentrated TFA solutions. 1,4-BDMT is significantly more stable than DTT and especially DODT, ensuring its scavenging capacity is maintained throughout the cleavage process.[1][2]
-
UV-Vis Detection : A major drawback of aliphatic thiols is their lack of a UV chromophore, making it difficult to detect scavenger-related impurities during HPLC purification. Benzylthiols, containing an aromatic ring, are easily detectable by UV, simplifying process monitoring and ensuring a purer final product.[1][2]
-
Improved Safety and Handling : Many aliphatic thiols, particularly EDT, are notorious for their powerful, unpleasant odor. In contrast, 1,4-BDMT is a non-malodorous, crystalline solid, which significantly improves handling from an Environment, Health, and Safety (EHS) perspective.[4]
Experimental Protocols
The following is a representative protocol for the cleavage of a peptide resin using a benzylthiol scavenger, based on the synthesis of exenatide.[1]
Protocol: TFA Cleavage of Exenatide Resin (0.1 mmol scale)
Materials:
-
Exenatide-resin (200 mg, ~0.1 mmol)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
1,4-Benzenedimethanethiol (1,4-BDMT)
-
Cold Diethyl Ether (Et₂O)
Procedure:
-
Preparation of Cleavage Cocktail : In a suitable fume hood, prepare the cleavage cocktail by combining:
-
TFA: 1.84 mL (95% v/v)
-
TIS: 60 µL (3% v/v)
-
H₂O: 40 µL (2% v/v)
-
1,4-BDMT: 66.4 mg (0.39 mmol)
-
-
Cleavage Reaction : Add the freshly prepared cleavage cocktail to 200 mg of the dry exenatide-resin in a reaction vessel.
-
Incubation : Stopper the vessel and allow the reaction to proceed for 2 hours at room temperature with occasional gentle agitation.
-
Peptide Isolation :
-
Filter the resin from the cleavage mixture.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates.
-
-
Precipitation : Add the combined filtrate dropwise into a centrifuge tube containing approximately 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.
-
Washing and Drying :
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis : Reconstitute the crude peptide in an appropriate solvent (e.g., water/acetonitrile) for analysis by RP-HPLC and Mass Spectrometry.
Visualized Workflows and Mechanisms
References
- 1. polypeptide.com [polypeptide.com]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 3. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 2-(Benzylthio)ethanamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes to 2-(Benzylthio)ethanamine, a valuable building block in medicinal chemistry. We will delve into common synthetic strategies, presenting a side-by-side comparison of their performance based on available experimental data. Detailed protocols for the key methods are also provided to facilitate reproducibility.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily revolves around the formation of a thioether bond between a benzyl group and a cysteamine moiety. The two most prevalent approaches involve the reaction of a benzyl halide with cysteamine or the reaction of benzyl mercaptan with a 2-haloethylamine. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity.
A novel and efficient one-pot method has been reported utilizing the reaction of benzyl halides with cysteamine hydrochloride in a lithium hydroxide-water-ethanol system. This approach is highlighted for its excellent yields, rapid reaction times, and straightforward workup.
Below is a table summarizing the quantitative data for different synthetic approaches to this compound and its derivatives.
| Route | Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Route 1 | Benzyl Halide | Cysteamine Hydrochloride | LiOH | Water/Ethanol | 40 min | 35 °C | Excellent | [1] |
| Route 2 | Substituted Benzyl Chloride | Cysteamine | Sodium Ethoxide | Ethanol | 40 hours (reflux) | Reflux | Not Specified | [2] |
| Route 3 | Benzyl Mercaptan | 2-Chloroethylamine | Base (e.g., NaOH) | Not Specified | Not Specified | Not Specified | Not Specified | Inferred |
Experimental Protocols
Route 1: From Benzyl Halide and Cysteamine Hydrochloride
This method, noted for its efficiency, involves a one-pot reaction that is both rapid and high-yielding.[1]
Materials:
-
Benzyl halide (e.g., benzyl chloride or bromide)
-
Cysteamine hydrochloride
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve LiOH (10.2 mmol) in 5 mL of water.
-
Add 15 mL of ethanol to the LiOH solution.
-
In a separate flask, place cysteamine hydrochloride (5 mmol).
-
Add the LiOH-water-ethanol solution to the cysteamine hydrochloride.
-
With continuous stirring, add the benzyl halide (5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture for 40 minutes at 35 °C.
-
After the reaction is complete, remove the ethanol in vacuo.
-
The resulting aqueous layer can then be worked up to isolate the this compound product.
Route 2: From Substituted Benzyl Chloride and Cysteamine
This route is a more classical approach to thioether synthesis.[2]
Materials:
-
Substituted benzyl chloride
-
Cysteamine
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the substituted benzyl chloride to the ethanolic sodium ethoxide solution.
-
Add cysteamine to the reaction mixture.
-
The specific reaction conditions, such as temperature and concentration, may vary depending on the specific substituted benzyl chloride used. A typical procedure might involve heating the mixture under reflux.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic strategies and their comparison, the following diagrams are provided.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of factors such as reaction time and yield. The one-pot synthesis using LiOH in an aqueous-ethanolic system appears to be a highly efficient and attractive option for its speed and high yields.[1] For syntheses involving substituted benzyl groups, the classical approach using sodium ethoxide remains a viable, albeit potentially longer, method. Further optimization of reaction conditions for each route could lead to even more efficient and scalable processes.
References
A Comparative Guide to the Kinetic Profile of 2-(Benzylthio)ethanamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2-(benzylthio)ethanamine is primarily dictated by its two key functional groups: the nucleophilic primary amine and the oxidizable thioether. Understanding the kinetics of reactions involving these groups provides a framework for predicting the behavior of the entire molecule in various chemical environments.
I. Reactions at the Primary Amine: Nucleophilic Addition
Primary amines are well-characterized nucleophiles that readily react with a variety of electrophiles, including carbonyl compounds, alkyl halides, and activated double bonds. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack.
The nucleophilicity of primary amines is influenced by factors such as basicity, steric hindrance, and solvent. The following table summarizes second-order rate constants for the reactions of various primary amines with different electrophiles, providing a basis for estimating the reactivity of the amino group in this compound.
| Nucleophile (Primary Amine) | Electrophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Glycine Ethyl Ester | Benzhydrylium Ions | Water | 1.3 x 10⁵ | [1] |
| n-Butylamine | Benzhydrylium Ions | Water | 3.2 x 10⁵ | [1] |
| Benzylamine | Benzhydrylium Ions | Water | 8.9 x 10⁴ | [1] |
| Piperidine (Secondary Amine for comparison) | trans-(2-Furyl)-nitroethylene | Acetonitrile | 2.3 x 10⁶ | [2] |
| Morpholine (Secondary Amine for comparison) | trans-(2-Furyl)-nitroethylene | Acetonitrile | 4.0 x 10⁵ | [2] |
A common method for determining the rate constants of amine reactions with electrophiles, such as benzhydrylium ions, is through photometric analysis.[1]
-
Instrumentation: A stopped-flow spectrophotometer or a standard UV-vis spectrophotometer equipped with a thermostated cell holder is used.
-
Reagents: Solutions of the primary amine and the electrophile (e.g., benzhydrylium tetrafluoroborate) are prepared in a suitable solvent (e.g., water or acetonitrile).
-
Procedure:
-
Equal volumes of the amine and electrophile solutions are rapidly mixed.
-
The disappearance of the electrophile is monitored by measuring the decrease in its characteristic absorbance at a specific wavelength over time.
-
Pseudo-first-order conditions are typically employed, with the amine in large excess.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
-
Data Analysis: The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.
II. Reactions at the Thioether: Oxidation
The sulfur atom in the thioether group of this compound is susceptible to oxidation by various oxidizing agents, such as hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻), to form the corresponding sulfoxide and sulfone.
The rate of thioether oxidation is dependent on the oxidant and the electronic properties of the thioether. The following table presents second-order rate constants for the oxidation of aryl thioethers, which can serve as a model for the benzyl thioether moiety.
| Thioether | Oxidant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Thioanisole | H₂O₂ | PBS (pH 7.4) | 2.53 x 10⁻³ | [3][4] |
| 4-Methoxythioanisole | H₂O₂ | PBS (pH 7.4) | 1.28 x 10⁻² | [3] |
| Thioanisole | NaOCl | PBS (pH 7.4) | 5.9 | [3][4] |
| 4-Methoxythioanisole | NaOCl | PBS (pH 7.4) | 2.8 x 10¹ | [3] |
| Methionine (for comparison) | H₂O₂ | - | 2 x 10⁻² | [4] |
Note: PBS refers to Phosphate-Buffered Saline.
The kinetics of thioether oxidation can be monitored using UV-vis spectroscopy, often with a stopped-flow apparatus for fast reactions.[3][4]
-
Instrumentation: A stopped-flow spectrophotometer is ideal for rapid reactions, while a standard UV-vis spectrophotometer can be used for slower reactions.
-
Reagents: Solutions of the thioether and the oxidizing agent (e.g., H₂O₂ or NaOCl) are prepared in a buffer solution (e.g., PBS at pH 7.4).
-
Procedure:
-
The thioether solution is rapidly mixed with the oxidant solution.
-
The reaction progress is monitored by observing the change in UV-vis absorbance over time. This could be the disappearance of the thioether or the appearance of the sulfoxide at their respective characteristic wavelengths.
-
Pseudo-first-order conditions are maintained by using a large excess of the oxidant.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the exponential fit of the absorbance change.
-
The second-order rate constant (k₂) is calculated from the slope of the plot of k_obs against the oxidant concentration.
-
Visualizations
Caption: General pathway for the nucleophilic addition of a primary amine.
Caption: Stepwise oxidation pathway of a thioether to sulfoxide and sulfone.
References
Efficacy of Benzylthio-Containing Compounds as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylthio moiety is a recurring structural motif in a variety of compounds that exhibit inhibitory activity against several key enzymes implicated in human disease. This guide provides a comparative overview of the efficacy of various benzylthio-containing derivatives as inhibitors of two major enzyme families: Monoamine Oxidases (MAOs) and Cholinesterases (ChEs). The data presented herein is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the structure-activity relationships (SAR) of this important pharmacophore.
Comparative Efficacy of Benzylthio Derivatives as Enzyme Inhibitors
The inhibitory potential of benzylthio-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro inhibitory activities of several series of benzylthio and structurally related benzyl derivatives against MAO-A, MAO-B, and Acetylcholinesterase (AChE).
Table 1: Monoamine Oxidase (MAO) Inhibition by Benzyl- and Benzylthio- Substituted Heterocyclic Derivatives
| Compound Series | Specific Derivative/Substituent | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridazinobenzylpiperidine | S5 (3-Cl) | MAO-B | 0.203 | - | - |
| S16 (2-CN) | MAO-B | 0.979 | - | - | |
| S15 | MAO-A | 3.691 | - | - | |
| S5 (3-Cl) | MAO-A | 3.857 | - | - | |
| 2,1-Benzothiazine Hydrazone | 9e | MAO-A | 1.04 | Clorgyline | 0.0045 |
| 9h | MAO-B | 1.03 | Deprenyl | 0.0196 | |
| Methylene Blue Analogues | Cresyl violet | MAO-A | 0.0037 | Methylene Blue | 0.07 |
| Nile blue | MAO-A | 0.0077 | Methylene Blue | 0.07 | |
| Nile blue | MAO-B | 0.012 | - | - |
Note: The data presented is a selection from various studies for comparative purposes. Direct comparison between different compound series should be made with caution due to variations in experimental conditions.[1][2][3]
Table 2: Acetylcholinesterase (AChE) Inhibition by Benzyl-Substituted Derivatives
| Compound Series | Specific Derivative/Substituent | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3-Thiazole-piperazine | Benzyl derivative | 0.011 | Donepezil | 0.054 |
| 2-Pyridyl derivative | 0.051 | Donepezil | 0.054 | |
| Tetrahydroacridin-9-amine | 8e (N-(3,4-dimethoxybenzyl)) | 2.2 (AChE), 0.02 (BuChE) | - | - |
| 9e (6-chloro-N-(3,4-dimethoxybenzyl)) | 0.8 (AChE), 1.4 (BuChE) | - | - | |
| 12c (6-chloro-N-(pyridin-2-ylmethyl)) | 0.09 | - | - | |
| 1-Benzyl-4-substituted piperidine | 13e (E2020, Donepezil) | 0.0057 | - | - |
Note: BuChE refers to Butyrylcholinesterase, a related cholinesterase. The data is compiled from multiple sources and direct comparisons should be interpreted carefully.[4][5]
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized fluorometric method for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A known MAO inhibitor as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in cold potassium phosphate buffer.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
Test compound at various concentrations (typically a serial dilution). For control wells, add the solvent vehicle.
-
MAO enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate kynuramine to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the widely used colorimetric method for measuring AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A known AChE inhibitor as a positive control (e.g., Donepezil)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the following:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound at various concentrations. For control wells, add the solvent vehicle.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Add the substrate ATCI to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay, a fundamental process in the evaluation of potential enzyme inhibitors like the 2-(benzylthio)ethanamine derivatives.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 3. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-(Benzylthio)ethanamine Quantification
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each technique, which should be validated for the specific application.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; detection is based on specific parent and daughter ion transitions. | High; detection is based on specific mass fragmentation patterns. |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~0.05-1 ng/mL | ~1-10 ng/mL |
| Linearity (Typical Range) | 100 - 10,000 ng/mL | 0.1 - 1,000 ng/mL | 10 - 2,000 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 90-110% |
| Precision (%RSD) | < 10% | < 5% | < 10% |
| Derivatization Required | No | No | Yes (for improved volatility and peak shape) |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and will require optimization and validation for the specific analysis of 2-(Benzylthio)ethanamine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
a. Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.1% formic acid in water. A gradient elution may be necessary to ensure adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, based on the UV absorbance of the benzyl group.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[2][3]
a. Sample Preparation: The sample preparation can follow the same protein precipitation protocol as described for HPLC-UV. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and improved sensitivity.
b. Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column for polar compounds.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound. The transition would be from the protonated parent molecule [M+H]+ to a characteristic product ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the primary amine group in this compound, derivatization is necessary to improve its volatility and chromatographic behavior.[4]
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample using a suitable organic solvent.
-
Evaporation: Evaporate the solvent to dryness.
-
Derivatization: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[5] Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl derivative.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Visualizations
To aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.
References
- 1. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Benchmarking 2-(Benzylthio)ethanamine: A Comparative Guide to Thiol Protecting Groups for Researchers
In the intricate landscape of chemical synthesis, particularly in drug development and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. The thiol group, with its high nucleophilicity and susceptibility to oxidation, necessitates robust protection strategies to prevent unwanted side reactions and ensure the desired molecular architecture. This guide provides an objective comparison of the benzylthio protecting group, as exemplified by 2-(benzylthio)ethanamine, against other commonly employed thiol protecting groups such as trityl (Trt) and acetamidomethyl (Acm). This analysis is supported by a review of experimental data to inform the strategic choices of researchers, scientists, and drug development professionals.
Performance Comparison of Thiol Protecting Groups
The ideal thiol protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and orthogonal to other protecting groups present in the molecule. The benzylthio group, along with its counterparts, offers a unique profile of advantages and disadvantages.
The S-benzyl (Bzl) group, the core of this compound, is known for its robustness and stability to both mild acidic and basic conditions. This stability, however, comes at the cost of requiring harsh deprotection conditions, such as the use of strong acids like hydrogen fluoride (HF) or reductive cleavage with sodium in liquid ammonia.[1][2] This limits its orthogonality in modern peptide synthesis strategies like Fmoc-based solid-phase peptide synthesis (SPPS), where milder deprotection methods are preferred.[1][2]
In contrast, the trityl (Trt) group is favored for its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which is compatible with the final cleavage step in Fmoc-SPPS.[1] However, the bulky nature of the Trt group can lead to significant racemization of the protected cysteine residue during peptide coupling.[1] The acetamidomethyl (Acm) group offers excellent stability to both acidic and basic conditions, making it a truly orthogonal protecting group.[1] Its removal typically requires treatment with reagents like iodine or mercury(II) acetate, allowing for selective deprotection and the formation of specific disulfide bonds in complex peptides.[1][3]
Table 1: General Characteristics of Common Thiol Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Deprotection Method(s) | Orthogonality in Fmoc-SPPS |
| Benzyl (Bzl) | -S-CH₂-Ph | Robust; stable to mild acid and base.[1] | Requires harsh deprotection conditions.[1] | Strong acid (e.g., HF), Na/liquid NH₃.[1][4] | Limited.[1] |
| Trityl (Trt) | -S-C(Ph)₃ | Easily cleaved by mild acid (TFA).[1] | Prone to causing significant racemization; potential for side reactions.[1][5] | Mild acidolysis (e.g., TFA/TIS/H₂O).[1] | Compatible.[1] |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Highly stable to acidic and basic conditions; allows for selective deprotection.[1][3] | Deprotection often requires iodine or toxic heavy metals.[1][3] | Iodine, mercury(II) acetate, silver salts.[1][3] | Orthogonal.[1][3] |
Table 2: Quantitative Comparison of Cysteine Racemization with Different Protecting Groups
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trityl (Trt) | HCTU/DIEA in DMF (MW-assisted SPPS at 50°C) | 10.9 | [1] |
| Trityl (Trt) | HCTU/DIEA in DMF (MW-assisted SPPS at 80°C) | 26.6 | [1] |
| Acetamidomethyl (Acm) | HCTU/DIEA in DMF | Generally lower than Trt | [1] |
| Acetamidomethyl (Acm) | HCTU/PS or DBU in DMF | < 1.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of protecting groups. Below are representative protocols for the S-benzylation of a thiol and the subsequent deprotection of the resulting S-benzyl thioether.
Protocol 1: Synthesis of this compound (S-Benzylation)
This protocol describes a general method for the S-benzylation of a thiol using a benzyl halide.
Materials:
-
Cysteamine (or other thiol-containing starting material)
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydroxide (or another suitable base)
-
Ethanol
-
Water
Procedure:
-
Dissolve the thiol (e.g., cysteamine hydrochloride) and sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
To this solution, add benzyl bromide (1 equivalent) dropwise with stirring.
-
The reaction mixture is then typically heated to reflux for a period of 2-3 hours.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product can be isolated by extraction and purified by a suitable method like distillation or chromatography.
This protocol is adapted from a general procedure for the synthesis of benzyl sulfides.
Protocol 2: Deprotection of S-Benzyl Thioethers using Sodium in Liquid Ammonia
This method is a classic and effective way to cleave the S-benzyl group, although it requires specialized equipment and caution.
Materials:
-
S-benzyl protected thiol
-
Liquid ammonia, anhydrous
-
Sodium metal
Procedure:
-
Set up a reaction flask equipped with a dry ice condenser and an inlet for ammonia gas in a well-ventilated fume hood.
-
Condense anhydrous liquid ammonia into the flask at -78°C.
-
Dissolve the S-benzyl protected compound in the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
The reaction is typically stirred for 30 minutes to an hour.
-
Quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate, and then work up the reaction mixture to isolate the deprotected thiol.
Caution: Sodium in liquid ammonia is a highly reactive and hazardous system and should only be handled by trained personnel with appropriate safety precautions.
Protocol 3: Deprotection of S-Benzyl Thioethers using Hydrogen Fluoride (HF)
This method is commonly used in Boc-based solid-phase peptide synthesis.
Materials:
-
S-benzyl protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
Procedure:
-
Place the peptide-resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers to trap the carbocations generated during cleavage.
-
Cool the reaction vessel to -78°C and condense anhydrous HF into it.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
The cleaved peptide is then precipitated with cold diethyl ether, collected by filtration, and purified.
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be carried out in a specialized, dedicated apparatus by highly trained personnel.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can clarify the sequence of steps and the relationships between different stages of the synthesis.
Caption: Workflow for the protection of a thiol group using the S-benzyl protecting group.
Caption: General workflow for the deprotection of an S-benzyl thioether.
Applications in Drug Development
The benzylthio moiety, as part of molecules like this compound, serves as a protected form of cysteamine, a compound of interest in medicinal chemistry. Cysteamine itself is used in the treatment of nephropathic cystinosis. The protection of its thiol group allows for its incorporation into more complex molecules or for the modulation of its pharmacokinetic properties. The development of antitubercular agents has explored 2-(benzylthio)-1H-benzo[d]imidazoles, highlighting the utility of the benzylthio scaffold in generating new drug candidates. While the benzylthio group itself does not directly participate in signaling pathways, the thiol it protects is a key functional group in many biological processes, including redox signaling.[1][6] The controlled deprotection of a thiol can, therefore, be a strategy to activate a drug at a specific site or time.
Conclusion
The choice of a thiol protecting group is a critical strategic decision in chemical synthesis. This compound, representing the S-benzyl protecting group, offers high stability under a range of conditions, making it a valuable tool in specific synthetic contexts. However, its utility is tempered by the harsh conditions required for its removal, which can limit its application in the synthesis of sensitive or complex molecules, particularly within the framework of modern Fmoc-based peptide synthesis. In contrast, protecting groups like trityl and acetamidomethyl offer milder deprotection options and greater orthogonality, albeit with their own sets of challenges such as racemization or the use of toxic reagents. Ultimately, the optimal choice of a thiol protecting group depends on the specific requirements of the synthetic route, including the stability needed, the deprotection methods available, and the overall complexity of the target molecule. This guide provides a foundational comparison to aid researchers in making an informed decision tailored to their specific research and development goals.
References
- 1. Introduction: What we do and do not know regarding redox processes of thiols in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost Analysis of S-benzyl vs. Other Cysteine Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision that profoundly impacts the efficiency, cost, and success of peptide synthesis. This guide provides a detailed comparative analysis of the S-benzyl (Bzl) protecting group against other commonly used alternatives, namely S-trityl (Trt), S-acetamidomethyl (Acm), and S-tert-butylsulfanyl (S-tBu). The comparison focuses on a comprehensive cost analysis, encompassing not only the price of the protecting group reagents but also the expenses associated with their introduction, deprotection, and the impact on overall peptide yield and purity.
At a Glance: Key Characteristics of Cysteine Protecting Groups
The choice of a cysteine protecting group is a trade-off between stability, ease of removal, orthogonality, and cost. The following table provides a high-level overview of the key features of the protecting groups discussed in this guide.
| Protecting Group | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality |
| S-benzyl (Bzl) | Robust, stable to mild acid and base.[1] | Requires harsh deprotection conditions (strong acid or reductive cleavage).[1] | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis.[2] | Limited orthogonality in standard Fmoc-SPPS.[1] |
| S-trityl (Trt) | Easily cleaved by mild acid (TFA); Cost-effective. | Prone to causing significant racemization, especially at the C-terminus.[1] | Mild acidolysis (e.g., TFA/TIS/H₂O).[3] | Compatible with Fmoc/tBu strategy. |
| S-acetamidomethyl (Acm) | Orthogonal to acid-labile (Trt, tBu) and base-labile (Fmoc) groups.[4] | Deprotection often requires toxic heavy metals (Hg²⁺) or can lead to side reactions with iodine.[5] | Iodine, Mercury(II) acetate, Silver(I) salts, Palladium complexes.[4][6] | High degree of orthogonality.[4] |
| S-tert-butylsulfanyl (S-tBu) | Stable to both acidic and basic conditions of SPPS. | Deprotection requires reducing agents which can sometimes be sluggish.[2] | Reducing agents (e.g., phosphines, thiols).[2] | Orthogonal to acid- and base-labile groups. |
Quantitative Cost and Performance Comparison
A thorough cost analysis extends beyond the initial price of the protected amino acid. It must account for the cost of all reagents used in the protection and deprotection steps, as well as factors like reaction efficiency (yield and time) and the potential for side reactions that can impact the final purity and overall cost of the synthesized peptide.
Reagent Cost Comparison
The following table provides an approximate cost comparison for the reagents required for the introduction and removal of each protecting group. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Protecting Group Association | Typical Use | Estimated Price (USD) |
| Benzyl Bromide | S-benzyl (Bzl) | Introduction | ~$226 / 2.5 kg[7] |
| Trityl Chloride | S-trityl (Trt) | Introduction | ~$8.30 / kg (converted from INR)[8] |
| N-(Hydroxymethyl)acetamide | S-acetamidomethyl (Acm) | Introduction | ~$820 / 1 kg[9] |
| tert-Butylthiol | S-tert-butylsulfanyl (S-tBu) | Introduction | ~$39 / 500 mL[10] |
| Anhydrous Hydrogen Fluoride (HF) | S-benzyl (Bzl) | Deprotection | High cost, specialized equipment required |
| Trifluoromethanesulfonic Acid (TFMSA) | S-benzyl (Bzl) | Deprotection | ~$193 / 100 g |
| Trifluoroacetic Acid (TFA) | S-trityl (Trt) | Deprotection | ~$492.65 / 500 mL[11] |
| Iodine | S-acetamidomethyl (Acm) | Deprotection | ~$50 - $90 / kg[12] |
| Mercury(II) Acetate | S-acetamidomethyl (Acm) | Deprotection | ~$663 / 500 g[13] |
| Tributylphosphine | S-tert-butylsulfanyl (S-tBu) | Deprotection | ~$247.50 / 500 mL |
Performance and Side Reaction Comparison
The efficiency of the protection and deprotection steps, along with the propensity for side reactions, are critical factors in the overall cost-effectiveness of a protecting group strategy.
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield | Racemization Potential | Key Side Reactions |
| S-benzyl (Bzl) | Good | Generally good, but harsh conditions can lead to peptide degradation. | Moderate. | Acid-catalyzed side reactions with sensitive residues (e.g., Trp, Met). |
| S-trityl (Trt) | High | >95% with TFA-based cocktails.[3] | High, especially at the C-terminus.[1] | Re-tritylation without efficient scavengers; formation of 3-(1-piperidinyl)alanine.[1][3] |
| S-acetamidomethyl (Acm) | Good | 67% to nearly quantitative with Iodine; ~90% with DTNP.[4] | Low. | Iodination of sensitive residues (Tyr, Trp, Met) with iodine; toxicity of mercury reagents.[4] |
| S-tert-butylsulfanyl (S-tBu) | Good | Variable, can be sluggish. | Low. | Incomplete reduction; potential for side reactions with certain reducing agents. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different protecting groups. Below are representative protocols for the introduction and deprotection of each of the compared cysteine protecting groups.
Protection of Cysteine
Protocol 1: S-benzyl (Bzl) Protection
-
Dissolve L-cysteine in a suitable solvent (e.g., aqueous NaOH).
-
Cool the solution in an ice bath.
-
Add benzyl bromide dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature until completion, monitoring by TLC.
-
Acidify the solution to precipitate the S-benzyl-L-cysteine.
-
Filter, wash with cold water, and dry the product.
Protocol 2: S-trityl (Trt) Protection
-
Dissolve L-cysteine in trifluoroacetic acid.
-
Add triphenylmethanol (trityl alcohol) to the solution.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Remove the excess trifluoroacetic acid under vacuum.
-
Precipitate the product by adding ether and a sodium acetate solution.
-
Filter, wash, and dry the S-trityl-L-cysteine.
Protocol 3: S-acetamidomethyl (Acm) Protection
-
Dissolve L-cysteine in a suitable solvent.
-
Add N-(hydroxymethyl)acetamide and a catalyst (e.g., a strong acid).
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the S-acetamidomethyl-L-cysteine.
Protocol 4: S-tert-butylsulfanyl (S-tBu) Protection
-
Dissolve L-cysteine in a suitable solvent.
-
Add tert-butylthiol and an oxidizing agent.
-
Stir the reaction at room temperature.
-
Isolate and purify the S-tert-butylsulfanyl-L-cysteine.
Deprotection of S-Protected Cysteine
Protocol 5: S-benzyl (Bzl) Deprotection (HF Cleavage)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
Place the S-benzyl protected peptide-resin in a specialized HF cleavage apparatus.[14]
-
Add scavengers (e.g., anisole) to the reaction vessel.[14]
-
Cool the vessel to -5 to 0°C.[14]
-
Carefully condense anhydrous HF into the vessel.[14]
-
Stir the mixture at 0°C for 1-2 hours.[14]
-
Evaporate the HF under a stream of nitrogen.[14]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.[14]
Protocol 6: S-trityl (Trt) Deprotection (TFA Cleavage)
-
Suspend the S-trityl protected peptide-resin in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3]
-
Stir the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
Protocol 7: S-acetamidomethyl (Acm) Deprotection (Iodine-mediated)
-
Dissolve the S-Acm protected peptide in a suitable solvent (e.g., aqueous acetic acid, methanol, or DCM).[6]
-
Add a 10-50 fold excess of iodine.[6]
-
Stir the reaction at room temperature for 40-60 minutes.[6]
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.[6]
-
Purify the peptide by HPLC.
Protocol 8: S-tert-butylsulfanyl (S-tBu) Deprotection (Reductive Cleavage)
-
Dissolve the S-tBu protected peptide in a suitable solvent (e.g., DMF).[15]
-
Add a reducing agent such as tributylphosphine or a thiol (e.g., β-mercaptoethanol).[2][15]
-
Stir the reaction at room temperature until deprotection is complete, monitoring by HPLC.[15]
-
Purify the deprotected peptide by HPLC.[15]
Workflow and Decision-Making Diagrams
The selection of a cysteine protecting group is a critical step in the strategic planning of a peptide synthesis campaign. The following diagrams, generated using the DOT language for Graphviz, illustrate the typical workflows and a logical decision-making process.
Caption: General workflows for the use of different cysteine protecting groups.
Caption: Decision tree for selecting a cysteine protecting group.
Conclusion
The choice of a cysteine protecting group is a critical parameter in peptide synthesis that has significant implications for the overall cost and success of the project.
-
S-benzyl (Bzl) , while historically significant and offering robust protection, is often less favored in modern peptide synthesis due to the harsh deprotection conditions required, which can be detrimental to complex and sensitive peptides and adds to the overall cost due to the need for specialized equipment and safety precautions.
-
S-trityl (Trt) represents a cost-effective and popular choice for routine Fmoc-based solid-phase peptide synthesis where a free thiol is desired in the final product. However, its propensity to cause racemization, particularly at the C-terminus, can lead to costly and time-consuming purification challenges.
-
S-acetamidomethyl (Acm) is the gold standard for syntheses requiring orthogonal protection and the regioselective formation of multiple disulfide bonds. While the deprotection methods can involve toxic reagents or lead to side reactions, its high degree of orthogonality is often indispensable for the synthesis of complex peptide therapeutics.
-
S-tert-butylsulfanyl (S-tBu) offers another valuable orthogonal protection strategy with high stability to both acidic and basic conditions. While its removal can sometimes be less efficient than other methods, it provides a useful alternative for specific synthetic challenges.
Ultimately, the optimal choice of a cysteine protecting group depends on a careful evaluation of the specific requirements of the target peptide, the overall synthetic strategy, and a comprehensive analysis of the costs associated with reagents, reaction conditions, and potential for side reactions and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rockchemicalsinc.com [rockchemicalsinc.com]
- 8. thomassci.com [thomassci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Methyl-2-propanethiol | 75-66-1 [chemicalbook.com]
- 11. cenmed.com [cenmed.com]
- 12. Pardon Our Interruption [globalsources.com]
- 13. 乙酸汞 ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Benzylthio)ethanamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Benzylthio)ethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[1][2] Proper handling and disposal are crucial to prevent chemical burns and other health hazards. The following guidelines are based on established safety protocols for hazardous chemical waste.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Characteristic | Information | Source |
| CAS Number | 1007-54-1 | [3] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
| Pictograms | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4][5] |
| Incompatible Materials | Acids, Bases, Oxidizing agents. | [6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
2. Waste Collection and Storage:
-
Waste Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The date of accumulation.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[6]
3. Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[6]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[6]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Regulatory Compliance: Chemical waste disposal is regulated by federal, state, and local authorities.[5] It is the responsibility of the waste generator to ensure that the disposal of this compound waste is in full compliance with all applicable regulations.[5]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22572-33-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | 1007-54-1 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(Benzylthio)ethanamine
Essential Safety and Handling Guide for 2-(Benzylthio)ethanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Safety Data
This compound and its hydrochloride salt are classified as hazardous substances. Understanding their properties is critical for safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
| Quantitative Safety Data | Value | Source |
| LD50 (mouse, intraperitoneal) | 100 mg/kg | [3] |
| GHS Hazard Classifications | ||
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | [1][2] |
Hazard Statements:
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required to minimize inhalation of dust or vapors.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this chemical:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][6][7] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: If dust or aerosols can be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]
Handling Procedures
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood and other engineering controls are functioning correctly.
-
-
During Handling:
-
Post-Handling:
First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, seek medical advice.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not allow the product to enter drains or waterways.[1][5]
-
All disposal activities must be in accordance with federal, state, and local environmental regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Process Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]
- 4. fishersci.fi [fishersci.fi]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 22572-33-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. hsa.ie [hsa.ie]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
